Rabeprazole
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYEVIYCVEVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044122 | |
| Record name | Rabeprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rabeprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
2.2X10-15 mm Hg at 25 °C /Estimated/ | |
| Record name | RABEPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals from CH2Cl2/ether | |
CAS No. |
117976-89-3 | |
| Record name | Rabeprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117976-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rabeprazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rabeprazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01129 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rabeprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Benzimidazole, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RABEPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32828355LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RABEPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Rabeprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99-100 °C (decomposes), 101.7 - 103.9 °C | |
| Record name | RABEPRAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7321 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Rabeprazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005026 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Molecular and Cellular Effects of Rabeprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase (proton pump).[1] Primarily prescribed for acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome, recent research has unveiled a broader spectrum of molecular and cellular effects beyond its acid-suppressing activity.[2][3] This technical guide provides an in-depth overview of the molecular and cellular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and underlying biology of this compound.
Core Mechanism of Action: Proton Pump Inhibition
This compound, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment.[2] It accumulates in the secretory canaliculi of gastric parietal cells, where the low pH facilitates its conversion to a reactive sulfenamide cation.[4][5] This activated form then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to its irreversible inactivation.[4][5] This action effectively blocks the final step in gastric acid secretion.[2] this compound is characterized by a high pKa of approximately 5.0, allowing for its rapid activation over a broader pH range compared to other PPIs.[6]
Quantitative Effects on Gastric pH
The administration of this compound leads to a dose-dependent increase in intragastric pH. Clinical studies have demonstrated a significant and rapid suppression of gastric acid secretion following this compound treatment.
| Dosage | Mean Gastric pH (Day 1) | Mean Gastric pH (Day 7) | Time with Gastric pH > 4 (Day 1) | Time with Gastric pH > 4 (Day 7) | Reference |
| 10 mg | 2.3 | 3.7 | 5.8 hours | 10.5 hours | [7] |
| 20 mg | 3.71 | 4.17 | Not Reported | Not Reported | [2] |
| 40 mg | 4.37 | 4.65 | Not Reported | Not Reported | [2] |
Anti-neoplastic Effects on Gastric Cancer Cells
Emerging evidence suggests that this compound possesses anti-proliferative and pro-apoptotic properties in gastric cancer cells. This effect is particularly pronounced under acidic conditions, a common feature of the tumor microenvironment.[2][8][9]
Inhibition of ERK1/2 Signaling Pathway
One of the key molecular mechanisms underlying this compound's anti-cancer effects is the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[8][9] this compound has been shown to inhibit the phosphorylation of ERK1/2 in human gastric cancer cells, leading to decreased cell viability.[2][8]
Induction of Apoptosis
This compound treatment has been demonstrated to induce apoptosis in gastric cancer cell lines. In AGS cells, exposure to 0.2 mM this compound for 72 hours resulted in a significant increase in apoptosis, with the apoptosis rate reaching 72.21 ± 3.24% compared to 3.20 ± 0.26% in the control group.[9][10]
Quantitative Data on Anti-neoplastic Effects
| Cell Line | Treatment | Effect | Quantitative Value | Reference |
| MKN-28 | 0.2 mM this compound for 16h | Decreased cell viability | Significantly lower than KATO III and MKN-45 cells | [9] |
| AGS | 0.2 mM this compound for 72h | Induction of apoptosis | 72.21 ± 3.24% | [9][10] |
| BT-20 (Breast Cancer) | This compound (concentration range) | Reduced cell viability (IC50) | Not explicitly stated | [11] |
| MCF-7 (Breast Cancer) | This compound (concentration range) | Reduced cell viability (IC50) | Not explicitly stated | [11] |
Anti-inflammatory Effects
Beyond its role in acid suppression, this compound exhibits direct anti-inflammatory properties. These effects are mediated, in part, through the inhibition of the NLRP3 inflammasome and subsequent pyroptosis.[12][13]
Inhibition of NLRP3 Inflammasome and Pyroptosis
This compound has been shown to inhibit cell pyroptosis in gastric epithelial cells by suppressing the activation of the NLRP3 inflammasome.[12][13] This leads to a decrease in the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[12][13] Mechanistically, this compound treatment results in the downregulation of key inflammasome components, including NLRP3, ASC, and Caspase-1.[5][12][13]
Effects on Bone Metabolism
The long-term use of PPIs, including this compound, has been associated with a potential increased risk of bone fractures.[11][14][15] The proposed mechanisms include reduced intestinal calcium absorption due to hypochlorhydria and direct effects on bone cells.[11] However, some studies suggest that this compound may have a protective effect on bone density.
Quantitative Data on Bone Metabolism
A study in a gastrectomized rat model showed that this compound ameliorated the decrease in bone mineral density (BMD).[11]
| Group | Bone Mineral Density (BMD) (%) | Reference |
| Total Gastrectomy (TG) Control | 50.0 ± 8.1 | [11] |
| TG + this compound | 56.5 ± 7.5 | [11] |
| TG + Minodronic Acid | 59.0 ± 6.0 | [11] |
Clinical data on fracture risk in humans is varied. Some studies have suggested an increased odds ratio for fractures with long-term, high-dose PPI use, while others have not found a significant association.[14][15]
Impact on the Gut Microbiome
This compound, by altering the gastric pH, can significantly impact the composition of the gut microbiome.[3] This can lead to a decrease in bacterial diversity and an increase in certain bacterial species, which may have clinical implications.[3]
Experimental Protocols
Assessment of H+/K+-ATPase Inhibition (In Vitro)
This protocol is adapted from methods used to assess proton pump inhibitory activity in gastric mucosal homogenates.[16][17]
-
Preparation of Gastric Microsomes:
-
Obtain fresh gastric mucosa from an appropriate animal model (e.g., goat, pig).
-
Homogenize the tissue in ice-cold 200 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 5000 x g for 10 minutes.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet the microsomes.
-
Resuspend the microsomal pellet in the same buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
Pre-incubate the gastric microsomes with varying concentrations of this compound (and a vehicle control) for 30 minutes at 37°C in a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 2 mM MgCl₂, 2 mM KCl).
-
Initiate the ATPase reaction by adding 2 mM ATP.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding ice-cold 10% trichloroacetic acid.
-
Centrifuge to pellet the precipitated protein.
-
-
Measurement of Inorganic Phosphate (Pi):
-
Determine the amount of inorganic phosphate released in the supernatant using a colorimetric method, such as the Fiske-Subbarow method or a commercial malachite green-based assay kit.
-
Measure the absorbance at the appropriate wavelength (e.g., 640 nm).
-
Calculate the percentage of H+/K+-ATPase inhibition relative to the vehicle control.
-
Annexin V/PI Apoptosis Assay
This protocol is a standard method for detecting apoptosis by flow cytometry.[18][19][20][21]
-
Cell Culture and Treatment:
-
Culture gastric cancer cells (e.g., AGS) to the desired confluency.
-
Treat the cells with this compound at the desired concentration and for the specified duration. Include an untreated control group.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) working solution.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently.
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Western Blot for Phospho-ERK1/2
This protocol outlines the general steps for detecting the phosphorylation status of ERK1/2.
-
Protein Extraction and Quantification:
-
After treating cells with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an appropriate imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the relative levels of p-ERK1/2.
-
16S rRNA Sequencing for Gut Microbiome Analysis
This protocol provides a general workflow for analyzing changes in the gut microbiome.[4]
-
Fecal Sample Collection and DNA Extraction:
-
Collect fecal samples from subjects before and after this compound treatment.
-
Extract bacterial genomic DNA from the fecal samples using a commercial DNA extraction kit.
-
-
PCR Amplification of the 16S rRNA Gene:
-
Amplify a variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.
-
Perform the PCR in triplicate for each sample to minimize bias.
-
-
Library Preparation and Sequencing:
-
Pool the triplicate PCR products for each sample.
-
Purify the pooled amplicons.
-
Quantify the DNA concentration of each library and pool them in equimolar amounts.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and adapters.
-
Cluster the sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs.
-
Analyze the microbial diversity (alpha and beta diversity) and composition to identify changes associated with this compound treatment.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of proton pump inhibition.
Caption: this compound's anti-cancer signaling pathway.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Conclusion
This compound's molecular and cellular effects extend far beyond its well-established role as a proton pump inhibitor. Its ability to modulate key signaling pathways involved in cell proliferation and inflammation, such as the ERK1/2 and NLRP3 inflammasome pathways, highlights its potential for therapeutic applications in oncology and inflammatory diseases. Furthermore, its impact on bone metabolism and the gut microbiome warrants careful consideration, particularly in the context of long-term therapy. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians seeking to further elucidate the multifaceted biological activities of this compound and explore its full therapeutic potential. Further research is necessary to fully understand the clinical implications of these non-canonical effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of this compound in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound on bone metabolic disorders in a gastrectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proton Pump Inhibitors and Fractures in Adults: A Critical Appraisal and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proton Pump Inhibitors and Fracture Risk: A Review of Current Evidence and Mechanisms Involved [mdpi.com]
- 14. ajpp.in [ajpp.in]
- 15. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Dose–response relationships of this compound 5, 10, 20, and 40 mg once daily on suppression of gastric acid secretion through the night in healthy Japanese individuals with different CYP2C19 genotypes | Semantic Scholar [semanticscholar.org]
- 18. cris.biu.ac.il [cris.biu.ac.il]
- 19. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Rabeprazole's Impact on Gastric Acid Secretion Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms by which rabeprazole, a second-generation proton pump inhibitor (PPI), modulates gastric acid secretion. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into this compound's interaction with the gastric H+/K+-ATPase, the signaling pathways that regulate this proton pump, and the experimental methodologies used to evaluate its efficacy.
Core Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump
This compound, a substituted benzimidazole derivative, exerts its potent acid-suppressing effects by irreversibly inhibiting the H+/K+-ATPase, commonly known as the gastric proton pump. This enzyme is the final common pathway for gastric acid secretion, responsible for pumping hydrogen ions (H+) from the parietal cells of the stomach into the gastric lumen in exchange for potassium ions (K+).
As a prodrug, this compound requires activation in an acidic environment. It selectively accumulates in the acidic secretory canaliculi of parietal cells. Here, it undergoes a proton-catalyzed conversion to its active form, a sulfenamide derivative. This activated form then rapidly forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase. This irreversible binding inactivates the enzyme, thereby blocking the secretion of gastric acid.[1][2]
One of the distinguishing features of this compound is its high pKa (~5.0), which allows for its rapid activation over a wider pH range compared to other PPIs.[1] This property contributes to its fast onset of action.
Signaling Pathways Regulating Gastric Acid Secretion
The secretion of gastric acid by parietal cells is a tightly regulated process involving a complex interplay of neural, hormonal, and paracrine signals. The primary stimulants of acid secretion are acetylcholine, gastrin, and histamine. This compound's action is downstream of these signaling pathways, directly targeting the final effector, the H+/K+-ATPase.
-
Acetylcholine Pathway: Released from vagal nerve endings, acetylcholine binds to M3 muscarinic receptors on parietal cells, leading to an increase in intracellular calcium (Ca2+) concentrations. This rise in Ca2+ activates protein kinases that stimulate the translocation and activity of the H+/K+-ATPase.
-
Gastrin Pathway: Secreted by G-cells in the gastric antrum, gastrin binds to cholecystokinin B (CCKB) receptors on both parietal cells and enterochromaffin-like (ECL) cells. Its primary effect on acid secretion is indirect, through the stimulation of histamine release from ECL cells.
-
Histamine Pathway: Released from ECL cells, histamine binds to H2 receptors on parietal cells. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes the trafficking of H+/K+-ATPase-containing tubulovesicles to the apical membrane and increases the pump's activity.
The following diagram illustrates the major signaling pathways that converge on the H+/K+-ATPase and are ultimately inhibited by this compound.
Quantitative Data on this compound's Efficacy
The efficacy of this compound in inhibiting gastric acid secretion has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative perspective against other PPIs.
In Vitro Activation and Inhibition
| Parameter | This compound | Omeprazole | Lansoprazole | Pantoprazole | Reference |
| pKa | ~5.0 | ~4.0 | ~4.0 | ~3.0 | [1] |
| Activation Half-life at pH 1.2 (minutes) | 1.3 | 2.8 | 2.0 | 4.6 | [1] |
| Inhibition of H+/K+-ATPase in isolated hog gastric vesicles (time to near-maximal inhibition) | ~5 minutes | ~30 minutes | ~30 minutes | >50 minutes (only 50% inhibition) | [1] |
| Comparative Potency (vs. Omeprazole) | ~3 times more powerful | - | - | - | [3] |
In Vivo Effects on Intragastric pH in Healthy Volunteers
| Study Parameter | This compound | Omeprazole | Lansoprazole | Pantoprazole | Esomeprazole | Reference |
| Median 24-hour gastric pH (Day 1) | 3.4 (20 mg) | 1.9 (20 mg) | 2.9 (30 mg) | 2.2 (40 mg) | - | [1] |
| Median % time intragastric pH > 4 (Day 7) | 51% (10 mg), 59% (20 mg) | 26% (10 mg), 48% (20 mg) | 34% (15 mg), 56% (30 mg) | - | - | [4] |
| Mean hours with intragastric pH > 4.0 (Day 5) | 12.1 (20 mg) | 11.8 (20 mg) | 11.5 (30 mg) | 10.1 (40 mg) | 14.0 (40 mg) | [1][4] |
| Mean gastric pH (Day 7) | 4.17 (20 mg) | - | - | - | - | [5] |
In Vivo Effects on Intragastric pH in GERD Patients
| Study Parameter | This compound 20 mg | This compound 40 mg | Reference |
| Mean gastric pH (Day 1) | 3.71 | 4.37 | [5] |
| Mean gastric pH (Day 7) | 4.17 | 4.65 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the impact of this compound on gastric acid secretion.
In Vitro H+/K+-ATPase Inhibition Assay Using Isolated Gastric Vesicles
This assay directly measures the enzymatic activity of the H+/K+-ATPase in the presence and absence of this compound.
1. Isolation of Gastric Vesicles:
-
Gastric mucosa is obtained from a suitable animal model (e.g., hog or rabbit).
-
The mucosa is scraped and homogenized in a buffered sucrose solution.
-
A series of differential centrifugation steps are performed to enrich for microsomal vesicles containing the H+/K+-ATPase. The final vesicle pellet is resuspended in a suitable buffer.
2. ATPase Activity Assay:
-
The reaction mixture contains the isolated gastric vesicles, a buffer (e.g., Tris-HCl), MgCl2, KCl, and an ionophore like valinomycin to facilitate K+ transport.
-
The reaction is initiated by the addition of ATP.
-
The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis over a specific time period. This can be done using a colorimetric method, such as the Fiske-Subbarow method.
3. Inhibition Studies:
-
Gastric vesicles are pre-incubated with varying concentrations of this compound (or other PPIs) for a defined period before initiating the ATPase reaction.
-
The percentage of inhibition is calculated by comparing the ATPase activity in the presence of the inhibitor to the activity in a control sample without the inhibitor.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo 24-Hour Intragastric pH Monitoring
This method assesses the pharmacodynamic effect of this compound on gastric acid secretion in human subjects.
1. Subject Recruitment and Preparation:
-
Healthy volunteers or patients with acid-related disorders are recruited.
-
Subjects are typically required to be free of Helicobacter pylori infection, which can influence gastric pH.
-
A washout period from any acid-suppressing medication is enforced before the study.
2. pH Probe Placement:
-
A thin, flexible catheter with one or more pH sensors is passed through the nose and into the stomach.
-
The correct positioning of the pH probe is confirmed, often by radiographic imaging.
3. Data Collection:
-
The pH probe is connected to a portable data logger that records intragastric pH at regular intervals (e.g., every 4-6 seconds) over a 24-hour period.
-
Subjects follow a standardized meal and activity schedule to ensure consistency.
4. Treatment and Monitoring:
-
In a crossover study design, subjects receive this compound or placebo/comparator drug for a specified duration (e.g., 7 days).
-
24-hour intragastric pH monitoring is performed at baseline and on specific days of treatment (e.g., day 1 and day 7).
5. Data Analysis:
-
The collected pH data is analyzed to determine key parameters such as the median 24-hour intragastric pH and the percentage of time the pH remains above specific thresholds (e.g., pH > 4), which is considered important for the healing of acid-related mucosal damage.
Visualizations of Experimental Workflows and Logical Relationships
Experimental Workflow for In Vitro PPI Screening
The following diagram outlines a typical workflow for the in vitro screening and characterization of proton pump inhibitors like this compound.
Logical Relationship of this compound's Pharmacokinetics and Pharmacodynamics
This diagram illustrates the logical sequence from drug administration to the therapeutic effect of this compound.
References
- 1. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 2. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gastric acid control with esomeprazole, lansoprazole, omeprazole, pantoprazole, and this compound: a five-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of various administration methods for lansoprazole injection using 24-hour intragastric pH monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Proton Pump Inhibition by Rabeprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro methodologies used to study the inhibitory effects of Rabeprazole on the gastric H+/K+-ATPase, the proton pump responsible for gastric acid secretion. This document details the mechanism of action, experimental protocols for assessing inhibition, and quantitative data from various studies.
Introduction: The Mechanism of this compound Action
This compound is a member of the proton pump inhibitor (PPI) class of drugs, which act to suppress gastric acid secretion.[1] These drugs are substituted benzimidazoles that function as prodrugs.[1][2] The core mechanism of this compound's action is the irreversible inhibition of the gastric H+/K+-ATPase.[3] This process is initiated by the acidic environment of the stomach, which catalyzes the conversion of the inactive prodrug into its active form, a reactive sulfenamide.[4][5] This activated molecule then forms a covalent disulfide bond with cysteine residues on the luminal surface of the proton pump, leading to its inactivation.[4][5]
This compound is characterized by a higher pKa (around 5.0) compared to other PPIs like omeprazole, lansoprazole, and pantoprazole.[3] This property allows for its rapid activation over a broader pH range, contributing to a faster onset of action.[3][6] In vitro studies have demonstrated that this compound can achieve near-maximal inhibition of the proton pump within minutes of exposure.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory activity of this compound on the H+/K+-ATPase has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of inhibition. Additionally, the kinetics of inhibition provide insight into the speed of action.
| Parameter | Value | Conditions | Reference |
| IC50 | 72 nM | Gastric H+/K+-ATPase activity assay | [7] |
| IC50 (Omeprazole for comparison) | 1.7 µM | Gastric H+/K+-ATPase activity assay | [7] |
Table 1: In Vitro IC50 Values for this compound's Inhibition of Gastric H+/K+-ATPase.
The rate of conversion to its active form and subsequent inhibition of the proton pump is a distinguishing feature of this compound.
| Proton Pump Inhibitor | Activation Half-Life at pH 1.2 | Activation Half-Life at pH 5.1 |
| This compound | 1.3 minutes | 7.2 minutes |
| Lansoprazole | 2.0 minutes | 90 minutes |
| Omeprazole | 2.8 minutes | 84 minutes |
| Pantoprazole | 4.6 minutes | 282 minutes |
Table 2: Comparative Activation Half-Lives of Proton Pump Inhibitors in vitro.
Experimental Protocols for In Vitro H+/K+-ATPase Inhibition Studies
The following sections detail the methodologies for preparing gastric vesicles and performing the H+/K+-ATPase inhibition assay, based on protocols described in the literature.
Preparation of Gastric H+/K+-ATPase Vesicles
Gastric vesicles enriched with H+/K+-ATPase are a common model for in vitro studies. These are typically prepared from the gastric mucosa of animal models such as hogs or sheep.
Materials:
-
Fresh sheep or hog stomach, obtained from a slaughterhouse
-
200 mM Tris-HCl buffer, pH 7.4
-
Homogenizer
-
Centrifuge
Protocol:
-
Obtain fresh stomach tissue and place it on ice.
-
Scrape the gastric mucosa from the stomach lining.
-
Homogenize the mucosal scrapings in ice-cold 200 mM Tris-HCl buffer (pH 7.4).[8]
-
Centrifuge the homogenate at 5,000 x g for 10 minutes to remove large debris.[8]
-
Collect the supernatant and centrifuge again at 5,000 x g for 20 minutes.[8]
-
The resulting supernatant contains the microsomal fraction enriched with H+/K+-ATPase vesicles.
-
Determine the protein concentration of the vesicle preparation using a standard method, such as the Bradford assay, with bovine serum albumin as a standard.[8]
H+/K+-ATPase Activity and Inhibition Assay
This assay measures the ATP hydrolysis activity of the proton pump and the inhibitory effect of this compound. The release of inorganic phosphate (Pi) from ATP is quantified as a measure of enzyme activity.
Materials:
-
Prepared gastric H+/K+-ATPase vesicles
-
Assay buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 2 mM KCl[8]
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
2 mM ATP solution[8]
-
10% Trichloroacetic acid (TCA)[8]
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Protocol:
-
Pre-incubate the gastric vesicle preparation with varying concentrations of this compound (e.g., from 1 nM to 100 µM) for a specified time (e.g., 30 minutes) at 37°C.[8] A vehicle control (DMSO) should be included.
-
Prepare the reaction mixture in a microplate well containing the assay buffer.
-
Add the pre-incubated vesicle-Rabeprazole mixture to the wells.
-
Initiate the reaction by adding 2 mM ATP to each well.[8]
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[8]
-
Terminate the reaction by adding 10% TCA.[8]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new microplate.
-
Quantify the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay. Measure the absorbance at the appropriate wavelength (e.g., 620 nm).[9]
-
Construct a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.
-
Calculate the percentage of H+/K+-ATPase inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key processes involved in this compound's mechanism of action and the experimental workflow for its in vitro study.
Caption: Mechanism of this compound activation and covalent inhibition of the H+/K+-ATPase.
Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.
Conclusion
The in vitro study of this compound's proton pump inhibition is crucial for understanding its pharmacological properties. The methodologies described in this guide, including the preparation of gastric vesicles and the H+/K+-ATPase activity assay, provide a framework for the quantitative assessment of its inhibitory potency and kinetics. The data consistently demonstrate that this compound is a potent and rapidly acting inhibitor of the gastric proton pump, a characteristic attributed to its unique chemical properties. This technical guide serves as a resource for researchers and professionals in the field of drug development, facilitating further investigation into the mechanisms of proton pump inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. upload.wikimedia.org [upload.wikimedia.org]
- 4. Site-specific activation of the proton pump inhibitor this compound by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpp.in [ajpp.in]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
The Enantiomeric Dichotomy of Rabeprazole: A Deep Dive into its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological nuances of rabeprazole's enantiomers, (R)-rabeprazole and (S)-rabeprazole. As a second-generation proton pump inhibitor (PPI), this compound's clinical efficacy is well-established; however, a closer examination of its stereoisomers reveals significant differences in their pharmacokinetic and pharmacodynamic properties. This paper aims to provide a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and development in the field of gastric acid suppression.
Core Concepts: Mechanism of Action
This compound, a substituted benzimidazole, is a prodrug that requires activation in an acidic environment to exert its therapeutic effect.[1][2] The drug accumulates in the acidic canaliculi of gastric parietal cells, where it is converted to its active sulfenamide form.[1] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, the proton pump responsible for the final step of acid secretion.[2][3] This irreversible inhibition effectively blocks the secretion of hydrogen ions into the gastric lumen, leading to a profound and lasting reduction in stomach acidity.[1][4]
The activation of this compound is a critical step in its mechanism of action. The process is initiated by protonation of the benzimidazole nitrogen, which triggers an intramolecular rearrangement to the active sulfenamide.
Quantitative Pharmacological Data
The pharmacological and pharmacokinetic profiles of this compound's enantiomers exhibit notable differences. (R)-rabeprazole, also known as dexthis compound, generally demonstrates a more favorable profile compared to the (S)-enantiomer.[2][5]
| Parameter | (R)-Rabeprazole | (S)-Rabeprazole | Racemic this compound | Reference |
| H+/K+-ATPase Inhibition (IC50) | More Potent | Less Potent | - | [2][5] |
| AUC (Area Under the Curve) | Higher | Lower | - | [2] |
| Cmax (Maximum Plasma Concentration) | Higher | Lower | - | [2] |
| t1/2 (Elimination Half-life) | Longer | Shorter | ~1 hour | [2][6] |
Experimental Protocols
Chiral Separation of this compound Enantiomers by HPLC
A validated high-performance liquid chromatography (HPLC) method is crucial for the enantioselective analysis of this compound.
-
Column: Chiralpak IC (150 × 4.6 mm, 5 μm)
-
Mobile Phase: Hexane:Ethanol:Ethylenediamine (30:70:0.05 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 35°C
-
Detection: UV at 280 nm
-
Expected Outcome: Baseline separation of (R)- and (S)-rabeprazole with a resolution greater than 6.0.
In Vitro Metabolism using Human Liver Microsomes
This assay helps to determine the metabolic stability and profile of the enantiomers.
-
System: Human liver microsomes (HLM)
-
Incubation: this compound enantiomers are incubated with HLMs in the presence of an NADPH-regenerating system.
-
Analysis: The depletion of the parent compound and the formation of metabolites are monitored over time using a validated chiral HPLC or LC-MS/MS method.
-
Key Metabolites: this compound thioether is a major metabolite formed through a non-enzymatic pathway, which can be stereoselectively re-oxidized back to this compound, primarily to the (R)-enantiomer, by CYP3A4.[6]
In Vitro H+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory potency of the enantiomers on the target enzyme.
-
Enzyme Source: Hog gastric microsomes containing H+/K+-ATPase.
-
Assay Principle: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Procedure:
-
Gastric microsomes are pre-incubated with varying concentrations of the this compound enantiomers at an acidic pH (e.g., pH 6.1) to allow for activation.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of released Pi is determined colorimetrically.
-
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated.
Signaling Pathways and Metabolic Fate
The metabolism of this compound is a key determinant of its pharmacokinetic variability. While CYP2C19 and CYP3A4 are involved, a significant portion of its metabolism occurs via a non-enzymatic reduction to this compound thioether. This thioether can then be re-oxidized back to this compound, predominantly to the (R)-enantiomer, by CYP3A4. This metabolic loop contributes to the stereoselective pharmacokinetics of this compound.
Conclusion
The pharmacological profile of this compound is not uniform across its enantiomers. (R)-rabeprazole (dexthis compound) exhibits superior pharmacokinetic properties, including higher plasma concentrations and a longer half-life, which likely contributes to its enhanced clinical efficacy at a lower dose compared to the racemic mixture.[2][5] The stereoselective metabolism, particularly the re-oxidation of this compound thioether to (R)-rabeprazole by CYP3A4, plays a significant role in these differences. A thorough understanding of the distinct characteristics of each enantiomer is paramount for the development of more refined and effective therapies for acid-related disorders. This guide provides a foundational resource for researchers and drug development professionals to build upon in their pursuit of optimizing proton pump inhibitor therapy.
References
- 1. ClinPGx [clinpgx.org]
- 2. Randomized, double-blind, comparative study of dexthis compound 10 mg versus this compound 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific activation of the proton pump inhibitor this compound by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A postmarketing surveillance study of dexthis compound in the treatment of acid peptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One moment, please... [ijpsm.com]
Rabeprazole's Off-Target Effects on Cellular Signaling Cascades: A Technical Guide
Abstract: Rabeprazole, a second-generation proton pump inhibitor (PPI), is primarily known for its potent and irreversible inhibition of the gastric H+/K+-ATPase, the final step in acid secretion. However, a growing body of evidence reveals that this compound exerts significant "off-target" effects, modulating a variety of cellular signaling cascades independent of its acid-suppression mechanism. These effects have profound implications for its potential use as an antineoplastic and immunomodulatory agent. This technical guide provides an in-depth analysis of this compound's impact on key signaling pathways, including the ERK/MAPK, STAT3, and NF-κB cascades, as well as its role in inducing programmed cell death through pyroptosis. We present quantitative data from key studies, detailed experimental protocols for assessing these effects, and visual diagrams of the implicated pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Modulation of Pro-Survival and Proliferative Signaling
Inhibition of the ERK1/2 Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, including gastric cancer. This compound has been shown to attenuate the viability of human gastric cancer cells by directly interfering with this pathway.[1][2]
In several gastric cancer cell lines, this compound treatment leads to the inhibition of ERK1/2 phosphorylation.[2][3][4] This effect is particularly pronounced under the acidic conditions often found in the tumor microenvironment, which are required to activate the this compound prodrug.[3][4][5] The inhibition of ERK1/2 phosphorylation correlates with a decrease in cell viability and a significant induction of apoptosis.[1][3][5] Notably, the sensitivity of cancer cells to this compound-induced apoptosis appears to be linked to the drug's efficacy in inhibiting ERK1/2 phosphorylation in that specific cell line.[3] For instance, this compound completely suppresses ERK1/2 phosphorylation in MKN-28 cells, which show a marked decrease in viability, while having a lesser effect on KATO III and MKN-45 cells.[2][3][4]
Dual-Action Regulation of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cancer cell proliferation, survival, and metabolism. This compound has been found to inhibit STAT3 signaling through multiple mechanisms, affecting glycolysis and cellular barrier function.
This compound treatment drastically reduces the phosphorylation of STAT3, which in turn prevents its translocation to the nucleus.[6] This nuclear attenuation has a direct downstream consequence: it significantly inhibits the binding of STAT3 to the promoter of Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway.[6] By repressing the transcriptional activation of HK2, this compound suppresses glycolysis, leading to decreased glucose uptake and lactate production, thereby inhibiting the proliferation of gastric epithelial cells.[6]
Beyond glycolysis, this compound also impacts gastric barrier integrity by modulating the interaction between STAT3 and Forkhead Box F1 (FOXF1). This compound stimulation dramatically abolishes the endogenous interaction between FOXF1 and STAT3.[7][8] This disruption leads to the downregulation of STAT3 and FOXF1 phosphorylation, inhibiting their nuclear translocation and decreasing their binding to the promoter of Zonula occludens-1 (ZO-1), a critical tight junction protein. The resulting downregulation of ZO-1 expression compromises the gastric epithelial barrier.[7][8]
Immunomodulatory Effects and Induction of Cell Death
Modulation of Macrophage Polarization
Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 vs. anti-inflammatory M2), is critical in inflammation and disease. This compound has been shown to effectively regulate this process, promoting a shift from the M1 to the M2 phenotype.[1][9] This immunomodulatory effect is achieved by targeting two key signaling pathways: this compound suppresses M1-type macrophage-mediated inflammation by inhibiting the NF-κB pathway, while simultaneously promoting M2 polarization through the activation of the STAT6 signaling pathway.[1][9][10][11] This suggests a potential therapeutic role for this compound in controlling obesity-associated chronic inflammation and insulin resistance.[1][9]
Induction of Pyroptosis via the NLRP3 Inflammasome
Beyond apoptosis, this compound can induce pyroptosis, a highly inflammatory form of programmed cell death, in cancer cells.[12] The mechanism involves the promotion of reactive oxygen species (ROS) accumulation and subsequent lysosomal damage.[12] These cellular stress signals trigger the activation of the NLRP3 inflammasome, a multiprotein complex that serves as a key platform for inflammatory signaling.[12][13][14][15]
Activation of the NLRP3 inflammasome leads to the cleavage and activation of Caspase-1.[12][16] Active Caspase-1 then cleaves Gasdermin D (GSDMD), unleashing its N-terminal domain, which forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[12][13] By upregulating the expression of NLRP3 and cleaved-Caspase 1, this compound activates this entire cascade, fulfilling a potent anti-tumor effect in models of lung cancer.[12]
Quantitative Data Summary
The following tables summarize key quantitative findings from the cited literature on this compound's effects.
Table 1: Effect of this compound on Gastric Cancer Cell Viability and Apoptosis
| Cell Line | This compound Concentration | Treatment Duration | Outcome | Significance | Citation |
|---|---|---|---|---|---|
| AGS | 0.2 mM | 72 hours | Apoptosis rate of 72.21 ± 3.24% (vs. 3.20 ± 0.26% control) | P<0.01 | [3][5] |
| MKN-28 | 0.2 mM | 16 hours | Significant decrease in cell viability | P<0.05 | [5] |
| KATO III | 0.2 mM | 16 hours | Attenuation of cell viability | - | [5] |
| MKN-45 | 0.2 mM | 16 hours | Attenuation of cell viability | - |[5] |
Table 2: Effect of this compound on ERK1/2 Phosphorylation in Gastric Cancer Cells
| Cell Line | This compound Concentration | Treatment Conditions | Effect on p-ERK1/2 | Citation |
|---|---|---|---|---|
| MKN-28 | 0.2 mM | 2h pretreatment, cultured at pH 5.4 | Complete inhibition | [2][3][4] |
| KATO III | 0.2 mM | 2h pretreatment, cultured at pH 5.4 | No significant effect | [2][3][4] |
| MKN-45 | 0.2 mM | 2h pretreatment, cultured at pH 5.4 | No significant effect | [2][3][4] |
| AGS | 0.2 mM | 2h pretreatment, various pH (7.4, 6.4, 5.4) | Suppression |[3][4] |
Experimental Protocols
This section provides a generalized workflow and detailed methodologies for key experiments used to elucidate this compound's effects on cellular signaling.
Cell Culture and Treatment
-
Cell Lines: Human gastric cancer cell lines (e.g., AGS, KATO III, MKN-28, MKN-45) and non-cancerous gastric epithelial cells (e.g., GES-1) are commonly used.[5]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments investigating pH-dependent effects, media is adjusted to specific pH values (e.g., 7.4, 6.4, 5.4).[3][5]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at specified concentrations (e.g., 0.2 mM) for various durations (e.g., 16, 24, 72 hours) depending on the assay.[3][5]
Cell Viability Assay (Dye Exclusion)
-
Harvest cells by trypsinization and centrifugation.
-
Resuspend the cell pellet in phosphate-buffered saline (PBS).
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue stain (e.g., 0.4%).
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) × 100.[5]
Apoptosis Analysis (Annexin V-FITC / PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[17][18][19]
-
Harvest treated and control cells (1-5 x 10^5 cells) and wash with cold PBS.
-
Resuspend cells in 100 µL of 1X Binding Buffer.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[19]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the samples immediately by flow cytometry. Viable cells are Annexin V- & PI-negative; early apoptotic cells are Annexin V-positive & PI-negative; late apoptotic/necrotic cells are Annexin V- & PI-positive.
Western Blot for Protein Phosphorylation (p-ERK)
This technique is used to detect specific proteins and their phosphorylation status.[2][20][21][22][23][24]
-
Lyse harvested cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-Phospho-ERK1/2).[20]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total ERK) to confirm equal loading.[21]
Pyroptosis Assessment (LDH Release Assay)
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is rapidly released into the culture supernatant upon loss of membrane integrity, a hallmark of pyroptosis.[12]
-
Culture cells and treat with this compound as described.
-
Collect the cell culture supernatant at the end of the treatment period.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance of the reaction product on a plate reader.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with detergent).
Conclusion and Future Directions
The evidence strongly indicates that this compound's biological activities extend far beyond its function as a proton pump inhibitor. Its ability to modulate critical signaling pathways such as ERK1/2 and STAT3, shift immune cell phenotypes, and induce programmed cell death in cancer cells highlights its potential for repositioning as a therapeutic agent in oncology and inflammatory diseases. The cell-specific nature of these effects, as seen in the differential inhibition of p-ERK1/2, underscores the need for further research to identify biomarkers that could predict patient response. Future studies should focus on elucidating the precise molecular interactions between this compound and its off-targets and validating these findings in preclinical and clinical settings to fully harness its therapeutic potential.
References
- 1. This compound mitigates obesity-induced chronic inflammation and insulin resistance associated with increased M2-type macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses cell proliferation in gastric epithelial cells by targeting STAT3-mediated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The S52F FOXF1 Mutation Inhibits STAT3 Signaling and Causes Alveolar Capillary Dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The S52F FOXF1 Mutation Inhibits STAT3 Signaling and Causes Alveolar Capillary Dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transcription factors STAT6 and KLF4 implement macrophage polarization via the dual catalytic powers of MCPIP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits lung cancer progression by triggering NLRP3/CASP-1/caspase-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NLRP3 inflammasome in digestive diseases: From mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 15. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Rabeprazole's Role in Modulating Ferroptosis in Gastric Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the role of rabeprazole, a proton pump inhibitor, in modulating ferroptosis in gastric cells. The information presented is based on current scientific literature and is intended to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction to Ferroptosis and its Relevance in Gastric Cells
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] It is distinct from other forms of programmed cell death, such as apoptosis, in its morphology, biochemistry, and genetics. Key features of ferroptosis include mitochondrial shrinkage and increased mitochondrial membrane density. The process is centrally regulated by the glutathione peroxidase 4 (GPX4) enzyme, which, with its cofactor glutathione (GSH), is a crucial scavenger of lipid peroxides.[1][2]
In the context of gastric health, particularly in conditions like Helicobacter pylori infection and gastric intestinal metaplasia (a precancerous lesion), the modulation of ferroptosis is emerging as a significant area of research.[1][2] Understanding how existing drugs, such as this compound, influence this pathway could open new avenues for therapeutic intervention.
This compound-Induced Ferroptosis in Gastric Epithelial Cells
Recent studies have elucidated a novel mechanism by which this compound, a widely used medication for acid-related gastric conditions, can induce ferroptosis in gastric epithelial cells. This effect is particularly relevant in the context of alleviating gastric intestinal metaplasia.[1][2]
The PKA/CREB/GPX4 Signaling Axis
The core of this compound's pro-ferroptotic action lies in its ability to modulate the Protein Kinase A (PKA) and cAMP-response element binding protein (CREB) signaling pathway, which in turn regulates the expression of GPX4.[1][2]
The signaling cascade proceeds as follows:
-
This compound inhibits PKA signaling: this compound treatment has been shown to disrupt the interaction between PKA and CREB.[1][2]
-
Decreased CREB Phosphorylation and Nuclear Translocation: This disruption leads to a reduction in the phosphorylation of CREB and inhibits its translocation into the nucleus.[1][2]
-
Reduced GPX4 Transcription: In the nucleus, phosphorylated CREB normally binds to the promoter region of the GPX4 gene, promoting its transcription. The inhibition of CREB activity by this compound leads to decreased binding to the GPX4 promoter and a subsequent reduction in GPX4 mRNA and protein levels.[1][2]
-
Induction of Ferroptosis: The downregulation of GPX4, a key anti-ferroptotic enzyme, results in an accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis.[1][2]
This pathway is visually represented in the following signaling pathway diagram.
Caption: this compound-induced ferroptosis signaling pathway in gastric cells.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the effect of this compound on markers of ferroptosis and intestinal metaplasia in gastric cancer cell lines (BGC823 and AGS).[1]
Table 1: Effect of this compound on Markers of Intestinal Metaplasia
| Marker | Cell Line | Treatment | Fold Change (vs. Control) |
| CDX2 mRNA | BGC823 | This compound (100 µM) | ~0.5 |
| AGS | This compound (100 µM) | ~0.4 | |
| MUC2 mRNA | BGC823 | This compound (100 µM) | ~0.3 |
| AGS | This compound (100 µM) | ~0.2 | |
| CDX2 Protein | BGC823 | This compound (100 µM) | ~0.4 |
| AGS | This compound (100 µM) | ~0.3 | |
| MUC2 Protein | BGC823 | This compound (100 µM) | ~0.2 |
| AGS | This compound (100 µM) | ~0.2 |
Table 2: Effect of this compound on Ferroptosis Markers
| Marker | Cell Line | Treatment | Fold Change (vs. Control) |
| ROS Level | BGC823 | This compound (100 µM) | ~2.5 |
| AGS | This compound (100 µM) | ~2.0 | |
| GPX4 mRNA | BGC823 | This compound (100 µM) | ~0.4 |
| AGS | This compound (100 µM) | ~0.3 | |
| GPX4 Protein | BGC823 | This compound (100 µM) | ~0.3 |
| AGS | This compound (100 µM) | ~0.2 |
Table 3: Effect of Ferrostatin-1 on this compound-Induced Changes
| Marker | Cell Line | Treatment | Fold Change (vs. This compound alone) |
| CDX2 Protein | BGC823 | This compound + Ferrostatin-1 (10 µM) | ~2.0 |
| MUC2 Protein | BGC823 | This compound + Ferrostatin-1 (10 µM) | ~3.0 |
| Cell Viability | BGC823 | This compound + Ferrostatin-1 (10 µM) | ~1.5 |
Detailed Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in the context of this compound-induced ferroptosis.
Cell Culture and Treatments
-
Cell Lines: Human gastric cancer cell lines BGC823 and AGS are commonly used.[1]
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at a final concentration of 100 µM for 48 hours.[1][3]
-
Ferrostatin-1 Treatment: The ferroptosis inhibitor, Ferrostatin-1, is used at a concentration of 10 µM and is typically added 1 hour before this compound treatment.[1]
Western Blotting
This technique is used to detect and quantify the protein levels of GPX4, CDX2, MUC2, CREB, and phosphorylated CREB.
Caption: A generalized workflow for Western blotting analysis.
-
Protocol:
-
Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent and visualized.
-
Analysis: Band intensities are quantified using densitometry software.
-
Real-Time Quantitative PCR (qPCR)
qPCR is used to measure the mRNA expression levels of GPX4, CDX2, and MUC2.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from cells using a suitable kit.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix with specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
-
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular accumulation of ROS, a hallmark of ferroptosis.
-
Protocol:
-
Cell Seeding: Cells are seeded in a multi-well plate.
-
Treatment: Cells are treated with this compound as described above.
-
Staining: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Detection: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer.
-
Luciferase Reporter Assay
This assay is used to determine the transcriptional activity of the GPX4 promoter.
-
Protocol:
-
Plasmid Construction: A luciferase reporter plasmid containing the GPX4 promoter region is constructed.
-
Transfection: Cells are co-transfected with the GPX4 promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: Cells are treated with this compound.
-
Lysis and Measurement: Cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the binding of the CREB transcription factor to the GPX4 promoter.
References
- 1. This compound suppressed gastric intestinal metaplasia through activation of GPX4-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppressed gastric intestinal metaplasia through activation of GPX4-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Non-enzymatic Metabolism Pathway of Rabeprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole, a second-generation proton pump inhibitor (PPI), is widely prescribed for the management of acid-related gastrointestinal disorders. While the enzymatic metabolism of this compound via cytochrome P450 (CYP) isoenzymes, primarily CYP2C19 and CYP3A4, is well-documented, a significant portion of its biotransformation occurs through a non-enzymatic pathway.[1][2] This non-enzymatic route is of particular interest as it contributes to a lower potential for drug-drug interactions compared to other PPIs whose clearance is more heavily reliant on the polymorphic CYP2C19 enzyme.[2] This technical guide provides a comprehensive overview of the non-enzymatic metabolism of this compound, focusing on the chemical transformations, resulting products, and the experimental methodologies used to study these pathways.
Core Non-Enzymatic Metabolic Pathway
The principal non-enzymatic metabolic pathway for this compound is its chemical reduction to this compound thioether, also known as this compound sulfide.[2][3][4] This conversion is predominantly an acid-catalyzed degradation process, highlighting the inherent instability of this compound in acidic environments.[2][5][6] The thioether metabolite is considered an active metabolite of this compound.[7]
Chemical Transformation
The conversion of this compound to its thioether derivative involves the reduction of the sulfoxide group. This reaction is facilitated by the acidic conditions found in the parietal cell canaliculi, the site of this compound's therapeutic action. The acidic environment promotes a chemical rearrangement and subsequent reduction to the thioether form.
Forced Degradation Studies and Identification of Non-Enzymatic Degradants
To comprehensively understand the non-enzymatic degradation of this compound, forced degradation studies are conducted under various stress conditions as stipulated by the International Conference on Harmonization (ICH) guidelines.[2][8] These studies expose this compound to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation products that could form during its shelf life or under physiological conditions.
Under these stressed conditions, a variety of non-enzymatic degradation products have been identified in addition to this compound thioether. These include this compound sulfone (primarily formed enzymatically but also observed in oxidative stress studies), and other molecules resulting from the cleavage and rearrangement of the this compound structure.[2][8][9]
Quantitative Data on this compound Degradation
The stability of this compound is highly dependent on pH, with rapid degradation occurring in acidic media.[10] The degradation typically follows first-order kinetics.[11] The following tables summarize quantitative data from forced degradation studies, illustrating the extent of this compound degradation and the formation of its major non-enzymatic products under various stress conditions.
| Stress Condition | Reagents and Conditions | % Degradation of this compound | Major Degradation Products Formed | Reference |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 45 min | Significant | This compound Thioether and others | [2] |
| Base Hydrolysis | 0.5 M NaOH at 60°C for 2 h | Significant | Impurity-5 (2.41%) and others | [2] |
| Oxidative Degradation | 1% H₂O₂ at room temperature for 30 min | Significant | This compound Sulfone (Impurity-4, 3.27%) | [2] |
| Thermal Degradation | 105°C for 18 h | Significant | Impurity-7 (0.52%) and others | [2] |
| Hydrolytic Degradation (Water) | Water at 60°C for 3 h | Significant | Impurity-6 (2.01%) | [2] |
| Photolytic Degradation | Exposure to light | Stable | - | [2] |
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Reference |
| 6.8 | 37 | 0.75 | [12] |
| 6.8 | 60 | 2.78 | [12] |
| 3-11 | Not Specified | pH-dependent | [13] |
| Various | 25 (extrapolated) | Follows first-order kinetics | [11] |
Experimental Protocols
Forced Degradation Study Protocol (as per ICH Guidelines)
This protocol outlines the general procedure for conducting forced degradation studies on this compound to identify its non-enzymatic degradation products.
a. Acid Degradation:
-
Transfer tablet powder equivalent to 25 mg of this compound sodium into a 50 mL volumetric flask.
-
Add 10 mL of diluent and 3 mL of 0.1 M HCl.
-
Mix thoroughly to dissolve the contents.
-
Place the flask in a water bath at 60°C for 45 minutes.[2]
-
After the specified time, remove the flask and allow it to cool to room temperature.
-
Neutralize the solution by adding 3 mL of 0.1 M NaOH.
-
Make up the volume to 50 mL with the diluent and mix well.
-
Analyze the sample using a stability-indicating HPLC method.
b. Base Degradation:
-
Transfer tablet powder equivalent to 25 mg of this compound sodium into a 50 mL volumetric flask.
-
Add 10 mL of diluent and 5 mL of 0.5 M NaOH.
-
Mix thoroughly to dissolve the contents.
-
Place the flask in a water bath at 60°C for 2 hours.[2]
-
After the specified time, remove the flask and allow it to cool to room temperature.
-
Neutralize the solution by adding 5 mL of 0.5 M HCl.
-
Make up the volume to 50 mL with the diluent and mix well.
-
Analyze the sample using a stability-indicating HPLC method.
c. Oxidative Degradation:
-
Transfer tablet powder equivalent to 25 mg of this compound sodium into a 50 mL volumetric flask.
-
Add 10 mL of diluent and 3 mL of 1% hydrogen peroxide.[2]
-
Mix thoroughly to dissolve the contents.
-
Keep the flask at room temperature for 30 minutes.
-
After the specified time, make up the volume to 50 mL with the diluent and mix well.
-
Analyze the sample using a stability-indicating HPLC method.
d. Thermal Degradation:
-
Place tablet powder equivalent to 25 mg of this compound sodium in a hot air oven at 105°C for 18 hours.[2]
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Dissolve the sample in 35 mL of diluent and dilute to 50 mL with the diluent.
-
Analyze the sample using a stability-indicating HPLC method.
HPLC Method for the Analysis of this compound and its Degradation Products
This protocol describes a typical reversed-phase HPLC method for the separation and quantification of this compound and its non-enzymatic degradation products.
-
Chromatographic System:
-
Sample Preparation:
-
Prepare the degraded samples as described in the forced degradation protocol.
-
Filter the final solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
Visualizations
Non-enzymatic Degradation Pathway of this compound
References
- 1. Determination of this compound enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Site-specific activation of the proton pump inhibitor this compound by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of stressed degradation products of this compound using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Identification of degradation products in stressed tablets of this compound sodium by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajpsonline.com [ajpsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound Sodium in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN112834628A - Method for determining this compound sodium and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Rabeprazole's Potential Off-Target Effects in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rabeprazole, a second-generation proton pump inhibitor (PPI), is widely prescribed for the management of acid-related gastrointestinal disorders. Its primary mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase (the proton pump) in parietal cells, leading to a profound and sustained reduction in gastric acid secretion.[1][2][3][4][5] However, a growing body of preclinical evidence reveals that this compound exerts a range of "off-target" effects, independent of its acid-suppressing properties, particularly in cellular models of cancer. These non-canonical activities have sparked interest in repurposing this compound as an adjunct in anticancer therapies.
This technical guide provides an in-depth exploration of the key off-target effects of this compound observed in various cellular models. It summarizes quantitative data, details the experimental protocols used to elicit these findings, and visualizes the complex molecular pathways and workflows involved.
Inhibition of STAT3-Mediated Glycolysis in Gastric Epithelial Cells
One of the significant off-target effects of this compound is its ability to suppress cell proliferation by interfering with cancer cell metabolism. Studies in gastric epithelial cells have shown that this compound targets the STAT3/HK2 signaling axis, a critical pathway for regulating glycolysis.
This compound treatment was found to drastically reduce the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3), which in turn attenuates its translocation into the nucleus.[6] This prevents STAT3 from binding to the promoter of Hexokinase 2 (HK2), a key glycolytic enzyme, thereby repressing HK2 transcription.[6] The resulting inhibition of HK2-mediated glycolysis leads to decreased glucose uptake and lactate production, ultimately suppressing cell proliferation.[6]
Quantitative Data Summary
| Cell Line | Treatment | Observed Effect | Reference |
| BGC823 (Gastric Cancer) | This compound (dose-dependent) | - Reduced phosphorylation of STAT3- Attenuated STAT3 nuclear translocation- Suppressed HK2-mediated glycolysis- Decreased glucose uptake and lactate production- Inhibited cell proliferation | [6] |
Experimental Protocols
-
Cell Culture and Treatment: BGC823 human gastric cancer cells were cultured in appropriate media. For experimentation, cells were treated with varying concentrations of this compound for specified time periods to assess dose-dependent effects.
-
Western Blotting: To analyze protein expression and phosphorylation, whole-cell lysates were subjected to SDS-PAGE and transferred to PVDF membranes. Membranes were probed with primary antibodies against total STAT3, phosphorylated-STAT3 (p-STAT3), and HK2, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[6]
-
Quantitative PCR (qPCR): Total RNA was extracted from cells and reverse-transcribed into cDNA. qPCR was performed using specific primers for HK2 and a housekeeping gene (e.g., GAPDH) to quantify the relative mRNA expression levels of HK2 following this compound treatment.[6]
-
Luciferase Reporter Assay: To confirm the effect on HK2 transcription, cells were co-transfected with a luciferase reporter plasmid containing the HK2 promoter and a STAT3 expression vector. After this compound treatment, luciferase activity was measured to determine the transcriptional activity of the HK2 promoter.[6]
-
Chromatin Immunoprecipitation (ChIP) Assay: ChIP assays were performed to verify the binding of STAT3 to the HK2 promoter. BGC823 cells were treated with this compound, and chromatin was cross-linked and immunoprecipitated with an anti-STAT3 antibody. The co-precipitated DNA was then analyzed by qPCR using primers flanking the STAT3 binding site on the HK2 promoter.[6]
Signaling Pathway Diagram
Caption: this compound inhibits STAT3-mediated glycolysis.
Attenuation of the ERK1/2 Signaling Pathway
Another well-documented off-target effect of this compound is the induction of apoptosis and reduction of cell viability in human gastric cancer cells through the inactivation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.[2][3][4][7]
Studies have demonstrated that this compound can significantly inhibit the phosphorylation of ERK1/2 in certain gastric cancer cell lines.[2][7] The ERK1/2 pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation. By inhibiting its activation, this compound effectively attenuates cancer cell viability and promotes programmed cell death. The antiproliferative effects of this compound were shown to be similar to those of PD98059, a known ERK1/2 inhibitor.[2][7]
Quantitative Data Summary
| Cell Line | Treatment | Observed Effect | Quantitative Result | Reference |
| AGS (Gastric Cancer) | 0.2 mM this compound for 72h | Induction of Apoptosis | 72.21 ± 3.24% apoptosis rate (vs. 3.20 ± 0.26% in control) | [1][2][7] |
| MKN-28 (Gastric Cancer) | 0.2 mM this compound | Inhibition of ERK1/2 Phosphorylation | Complete inhibition observed | [2][4][7] |
| MKN-28 (Gastric Cancer) | 0.2 mM this compound for 16h | Reduction in Cell Viability | Marked decrease in viability | [2][4] |
| KATO III, MKN-45 (Gastric Cancer) | 0.2 mM this compound | Inhibition of ERK1/2 Phosphorylation | No significant effect observed | [2][4][7] |
Experimental Protocols
-
Cell Lines and Culture: Four human gastric cancer cell lines (AGS, KATO III, MKN-28, MKN-45) and one non-cancer gastric cell line (GES-1) were used. Cells were cultured in standard media, sometimes at varying pH levels (e.g., 7.5, 6.5, 5.5) to simulate the tumor microenvironment.[2][7]
-
Cell Viability Assay: Cell viability was assessed using a dye exclusion assay with trypan blue. After treatment with this compound, cells were harvested, stained, and counted using a hemocytometer to distinguish viable from non-viable cells.[2]
-
Apoptosis Analysis: Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry. AGS cells were treated with 0.2 mM this compound for various time points (e.g., 72 hours), stained, and analyzed to determine the percentage of early and late apoptotic cells.[2][7]
-
Western Blot Analysis for ERK1/2 Phosphorylation: Gastric cancer cells were treated with 0.2 mM this compound. Cell lysates were then analyzed by Western blot using antibodies specific for total ERK1/2 and phosphorylated-ERK1/2 (p-ERK1/2) to assess the activation state of the pathway.[2][4][7]
Signaling Pathway Diagram
Caption: this compound inhibits the ERK1/2 signaling pathway.
Induction of Pyroptosis via the NLRP3 Inflammasome
Beyond apoptosis, this compound has been shown to induce pyroptosis, a highly inflammatory form of programmed cell death, in both lung and gastric cancer cells.[8][9] This effect is mediated by the activation of the NLRP3 inflammasome cascade.
The proposed mechanism involves this compound-induced accumulation of reactive oxygen species (ROS) and subsequent lysosomal damage.[8] This cellular stress triggers the assembly and activation of the NLRP3 inflammasome, a multiprotein complex consisting of NLRP3, ASC, and pro-caspase-1. The activated inflammasome leads to the cleavage and activation of Caspase-1, which in turn cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines like IL-1β and IL-18, characteristic features of pyroptosis.[8][9][10]
Quantitative Data Summary
| Cell Line/Model | Treatment | Observed Effect | Reference |
| Lung Cancer Cells | This compound (concentration-dependent) | - Increased LDH release- Upregulation of GSDMD, NLRP3, cleaved-Caspase 1- Increased ROS levels- Aggravated lysosomal damage- Reduced autophagic flux | [8] |
| Gastric Epithelial Cells | This compound | - Inhibition of cell pyroptosis (in H. pylori context)- Decreased IL-1β and IL-18 secretion- Repression of ASC, NLRP3, and Caspase-1 | [9][10] |
| Lung Cancer Mice | This compound | - Suppressed lung tumor growth- Promoted expression of GSDMD, NLRP3, and caspase-1 | [8] |
Note: The effect of this compound on pyroptosis appears context-dependent. In lung cancer cells, it induces pyroptosis as an anti-tumor mechanism.[8] Conversely, in gastric epithelial cells stimulated by H. pylori, this compound inhibits pyroptosis, thereby reducing inflammation.[9]
Experimental Protocols
-
Pyroptosis Assessment: Pyroptosis was confirmed by observing typical cell morphology (swelling and ballooning) and by measuring the release of lactate dehydrogenase (LDH) into the culture medium using an LDH assay kit.[8][10]
-
Western Blotting: Expression levels of key pyroptosis-related proteins, including GSDMD, NLRP3, ASC, and cleaved-Caspase-1, were analyzed in cell lysates from this compound-treated cells.[8][10]
-
ROS Measurement: Intracellular ROS levels were quantified by flow cytometry using fluorescent probes such as DCFH-DA.[8]
-
Lysosomal Damage and Autophagic Flux: Lysosomal integrity was assessed, and autophagic flux was measured using flow cytometry-based assays, for instance, by using tandem fluorescent-tagged LC3 (mRFP-GFP-LC3).[8]
-
ELISA: The secretion of mature IL-1β and IL-18 into the cell culture supernatant was quantified using enzyme-linked immunosorbent assay (ELISA) kits.[10]
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of this compound in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses cell proliferation in gastric epithelial cells by targeting STAT3-mediated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits lung cancer progression by triggering NLRP3/CASP-1/caspase-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits inflammatory reaction by inhibition of cell pyroptosis in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Rabeprazole Dose-Response in Cultured Gastric Parietal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodology for studying the dose-response effects of rabeprazole on cultured gastric parietal cells. The protocols outlined below detail the isolation and primary culture of parietal cells, along with methods to quantify their acid secretion activity in response to this compound treatment.
Introduction
This compound is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (the proton pump) located on the secretory surface of gastric parietal cells.[1] Understanding the dose-dependent effects of this compound in a controlled in vitro environment using cultured primary parietal cells is crucial for preclinical drug development and mechanistic studies. These studies allow for a precise determination of the drug's potency and efficacy directly on its target cells, independent of systemic physiological factors. The primary endpoint for assessing parietal cell activity in vitro is the measurement of acid secretion, often quantified by the accumulation of a weak base such as [14C]aminopyrine.
Quantitative Data Presentation
The inhibitory effect of this compound on acid secretion in isolated parietal cells is dose-dependent. The following tables summarize key quantitative data regarding the potency of this compound in in vitro and in vivo models.
Table 1: In Vitro Potency of this compound on Parietal Cell Acid Secretion
| Parameter | Value | Cell/Tissue Model | Notes |
| IC50 | 72 nM | Isolated Parietal Cells | The half-maximal inhibitory concentration for H+/K+-ATPase activity. |
| IC50 Range | 59 nM - 360 nM | Isolated Parietal Cells | This range reflects variations in experimental conditions and assays. |
Data derived from studies on isolated parietal cells, which provide a close approximation for cultured cell responses.
Table 2: In Vivo Dose-Dependent Effects of this compound on Gastric Acid Secretion in Human Subjects
| This compound Dose | Median Intragastric pH (after 7 days) | Peptone-Stimulated Acid Secretion Rate (mmol/h, 23h after 7th dose) |
| 5 mg | 4.9 | 2.4 |
| 10 mg | 6.2 | 2.6 |
| 20 mg | 6.6 | 0.6 |
| 40 mg | 6.9 | 0.8 |
This in vivo data from human studies provides a clinical context for the cellular effects of different this compound doses.[2]
Signaling Pathways
Histamine-Stimulated Acid Secretion and this compound Inhibition
Gastric acid secretion by parietal cells is primarily stimulated by histamine binding to H2 receptors on the cell surface. This initiates a signaling cascade that culminates in the activation and translocation of the H+/K+-ATPase to the apical membrane. This compound exerts its inhibitory effect by directly and irreversibly binding to this proton pump.
Caption: Signaling pathway of histamine-stimulated acid secretion and this compound's mechanism of action.
Experimental Protocols
Isolation and Primary Culture of Gastric Parietal Cells (Rabbit Model)
This protocol describes a method for obtaining a highly enriched population of parietal cells for primary culture.[3]
Materials:
-
New Zealand White rabbit
-
Collagenase solution
-
EDTA solution
-
Nycodenz gradient solution
-
Matrigel
-
Culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum, growth factors)
Procedure:
-
Tissue Preparation: Euthanize a rabbit and surgically remove the stomach. The gastric mucosa is stripped from the underlying muscle layers and minced.
-
Enzymatic Digestion: The minced tissue is incubated in a collagenase solution with gentle agitation to dissociate the gastric glands.
-
Cell Dispersion: The digested tissue is further treated with an EDTA solution to break up the glands into individual cells.
-
Parietal Cell Enrichment: The cell suspension is subjected to centrifugal elutriation and/or Nycodenz density gradient centrifugation to separate parietal cells from other cell types based on their size and density. Purity of >95% can be achieved.
-
Cell Culture: The enriched parietal cells are plated on Matrigel-coated culture dishes in a suitable culture medium and maintained in a humidified incubator at 37°C with 5% CO2. Cells can be maintained for at least one week.
[14C]Aminopyrine Uptake Assay for Acid Secretion
This assay provides a quantitative measure of acid production in cultured parietal cells by measuring the accumulation of the radiolabeled weak base, [14C]aminopyrine, in acidic spaces.
Materials:
-
Cultured parietal cells on Matrigel-coated plates
-
[14C]Aminopyrine
-
Histamine (or other secretagogues)
-
This compound solutions of varying concentrations
-
Scintillation fluid and counter
Procedure:
-
Cell Stimulation: The cultured parietal cells are first stimulated with a secretagogue, typically histamine (e.g., 100 µM), to induce acid secretion.
-
This compound Treatment: Cells are incubated with varying concentrations of this compound for a predetermined period.
-
[14C]Aminopyrine Incubation: [14C]Aminopyrine is added to the culture medium, and the cells are incubated to allow for its accumulation in the acidic canaliculi.
-
Cell Lysis and Scintillation Counting: The incubation is stopped, and the cells are washed and lysed. The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The accumulation of [14C]aminopyrine is expressed as a ratio relative to a control (histamine-stimulated cells without this compound). A dose-response curve is generated by plotting the percentage of inhibition of aminopyrine uptake against the logarithm of the this compound concentration.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for conducting a this compound dose-response study in cultured parietal cells.
Caption: Experimental workflow for this compound dose-response studies in cultured parietal cells.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound produces rapid, potent, and long-acting inhibition of gastric acid secretion in subjects with Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Primary culture of secretagogue-responsive parietal cells from rabbit gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Assessing the Cytotoxicity of Rabeprazole in Cancer Cell Lines
Introduction
Rabeprazole, a second-generation proton pump inhibitor (PPI), is primarily used to reduce gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Emerging evidence has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic and antiproliferative effects across various cancer cell lines, including gastric, lung, and breast cancer.[3][4][5] The anti-neoplastic properties of this compound are attributed to its ability to disrupt pH homeostasis in cancer cells by inhibiting vacuolar-type H+-ATPases (V-ATPases). This disruption interferes with critical cellular processes such as autophagic flux and activates apoptotic or pyroptotic cell death pathways.[4][6] Consequently, robust and reproducible methods are required to quantify this compound's cytotoxic effects, making cell viability and apoptosis assays indispensable tools for its pre-clinical evaluation.
These application notes provide an overview and detailed protocols for commonly employed assays to measure the cytotoxicity of this compound in cancer cell lines.
Quantitative Data Summary
The cytotoxic effects of this compound have been documented in several cancer cell lines. The following table summarizes key findings from published studies.
| Cancer Cell Line | This compound Concentration | Treatment Duration | Assay Used | Observed Effect |
| AGS (Gastric) | 0.2 mM | 72 hours | Annexin V-FITC/PI | Apoptosis rate of 72.21% (vs. 3.20% in control)[2][3][7] |
| MKN-28 (Gastric) | 0.2 mM | 16 hours | Dye Exclusion | Marked decrease in cell viability[2][3][8][9] |
| KATO III (Gastric) | 0.2 mM | 16 hours | Dye Exclusion | Attenuated cell viability[8] |
| MKN-45 (Gastric) | 0.2 mM | 16 hours | Dye Exclusion | Attenuated cell viability[8] |
| Lung Cancer Cells | Concentration-dependent | Not Specified | CCK-8, LDH Release | Suppressed cell proliferation and induced pyroptosis[4] |
| BT-20 (Breast) | Not Specified | 96 hours | MTT Assay | Reduced cell viability[5] |
| MCF-7 (Breast) | Not Specified | 96 hours | MTT Assay | Reduced cell viability[5] |
Experimental Protocols & Workflows
A typical experimental workflow for evaluating this compound's cytotoxicity involves culturing cancer cells, treating them with various concentrations of the drug, and subsequently performing cell viability and apoptosis assays.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12][13]
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[13] Incubate overnight at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well for a final concentration of approximately 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix gently on an orbital shaker for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[12][13]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Annexin V-FITC/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells where membrane integrity is lost.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with this compound for the desired time, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[15]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways Modulated by this compound
This compound's cytotoxic mechanism in cancer cells involves the inhibition of V-ATPases, which are crucial for maintaining the acidic microenvironment of organelles and the high glycolytic rate of tumors.[6] Inhibition of these proton pumps leads to intracellular acidification and disrupts downstream signaling. One key pathway affected is the ERK1/2 signaling cascade, where this compound has been shown to inhibit the phosphorylation of ERK1/2, a critical regulator of cell proliferation and survival.[1][3][9] This inhibition ultimately promotes apoptosis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits lung cancer progression by triggering NLRP3/CASP-1/caspase-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Studying Rabeprazole's Effect on GERD in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing rat models of Gastroesophageal Reflux Disease (GERD) to evaluate the therapeutic efficacy of Rabeprazole, a proton pump inhibitor (PPI). The included methodologies, data presentation formats, and visual diagrams are designed to facilitate reproducible and robust preclinical studies.
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of gastric contents into the esophagus, leading to symptoms and complications. Animal models are indispensable for investigating the pathophysiology of GERD and for the preclinical assessment of novel therapeutics. Rodent models, particularly rats, are widely used due to their anatomical and physiological similarities to humans in the context of this disease, as well as their cost-effectiveness and ease of handling. This compound is a potent PPI that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][2] These protocols detail the surgical induction of GERD in rats and the subsequent administration of this compound to assess its protective and therapeutic effects.
Animal Models of GERD
Surgically induced GERD in rats is a common approach to mimic the chronic acid exposure seen in human GERD. Two frequently employed models are the pylorus and forestomach ligation model for acute studies, and the more chronic reflux esophagitis model involving partial obstruction.
Experimental Protocols
Protocol 1: Acute Reflux Esophagitis Model (Pylorus and Forestomach Ligation)
This model is suitable for studying the acute effects of acid reflux on the esophageal mucosa.
-
Animal Preparation:
-
Use male Wistar rats (200-250g).
-
Fast the rats for 24 hours prior to surgery, with free access to water.
-
Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal pentobarbital sodium at 50 mg/kg).[3]
-
-
Surgical Procedure:
-
Make a midline abdominal incision of approximately 2 cm to expose the stomach.
-
Carefully ligate the pylorus at the junction with the duodenum using a 2-0 silk suture.
-
Identify the transitional region between the forestomach (non-glandular) and the corpus (glandular portion).
-
Ligate this transitional region with a 2-0 silk suture.[1][4] This procedure allows the accumulation of gastric acid, which can then reflux into the esophagus.
-
-
Post-Operative Care and Observation:
-
Suture the abdominal incision in layers.
-
Allow the animals to recover in a temperature-controlled environment.
-
The experimental endpoint is typically 3-5 hours post-ligation, after which the animals are euthanized for tissue collection.
-
Protocol 2: Chronic Reflux Esophagitis Model
This model is designed to study the long-term effects of GERD and the efficacy of chronic drug administration.
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats (8-week-old).
-
Acclimatize the animals for at least one week with free access to food and water.
-
Fast the rats for 24 hours before surgery.
-
Anesthetize the animals as described in Protocol 1.
-
-
Surgical Procedure:
-
Perform a 2 cm midline incision in the upper abdomen.
-
Ligate the border between the forestomach and the glandular portion (limiting ridge) with a 2-0 silk tie.
-
To create a partial obstruction and induce chronic reflux, wrap the duodenum near the pyloric ring with a 2-mm-wide piece of an 18-Fr Nélaton catheter.
-
To prevent dislodgement, suture the edge of the catheter to the serosa of the pylorus using a 5-0 nylon thread.[4]
-
-
Post-Operative Care and Observation:
-
Close the abdominal wall.
-
Provide appropriate post-operative analgesia as per institutional guidelines.
-
House the animals individually and monitor for recovery. The study duration can range from days to several weeks.
-
This compound Administration Protocol
-
Drug Preparation:
-
Dissolve this compound sodium in a suitable vehicle, such as 0.9% physiological saline.[5]
-
-
Dosing and Administration:
-
A commonly used effective dose of this compound in rat models of GERD is 30 mg/kg/day .[6][7][8]
-
The preferred route of administration for consistent bioavailability is intraperitoneal (i.p.) injection .[6][8]
-
For chronic studies, administer this compound once daily, starting from a predetermined time point post-surgery (e.g., day 7) and continuing for the duration of the study (e.g., 2 weeks).[6][8]
-
Data Collection and Analysis
1. Macroscopic and Microscopic Lesion Scoring:
-
At the end of the experiment, euthanize the animals and carefully dissect the esophagus.
-
Open the esophagus longitudinally to expose the mucosa.
-
Score the macroscopic lesions based on a predefined scale (see Table 1).
-
For microscopic analysis, fix the esophageal tissue in 10% neutral-buffered formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E).
-
Evaluate histological changes such as basal cell hyperplasia, papillary elongation, inflammatory cell infiltration, and erosion (see Table 2).
2. Measurement of Inflammatory Markers:
-
Homogenize esophageal tissue samples to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Immunohistochemistry can be performed on tissue sections to assess the expression of markers like COX-2.
3. Esophageal pH Monitoring:
-
In terminal experiments, a micro-pH probe can be inserted into the lower esophagus to record the pH for a defined period before tissue collection.
Data Presentation
Quantitative data should be summarized in tables to allow for clear comparison between treatment groups.
Table 1: Macroscopic Esophageal Lesion Score
| Score | Description of Lesion |
| 0 | No visible lesions |
| 1 | Hyperemia |
| 2 | One or two small erosions |
| 3 | Multiple small erosions |
| 4 | Large, confluent erosions or ulcers |
Table 2: Histological Scoring of Esophagitis
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Basal Cell Hyperplasia | <15% of epithelial thickness | 15-30% | 31-50% | >50% |
| Papillary Elongation | <50% of epithelial thickness | 50-75% | >75% | Papillae reaching the surface |
| Inflammatory Infiltration | Absent | Scattered inflammatory cells | Moderate infiltration | Dense infiltration |
| Erosion/Ulceration | Absent | Present | - | - |
Table 3: Efficacy of this compound in a Chronic Rat GERD Model
| Parameter | Control Group (Saline) | This compound Group (30 mg/kg) | p-value | Reference |
| Macroscopic Ulcer Score | 3.8 ± 0.5 | 1.2 ± 0.3 | <0.05 | [6][8] |
| Microscopic Ulcer Length (mm) | 4.5 ± 0.7 | 1.5 ± 0.4 | <0.05 | [6][8] |
| COX-2 Expression | High | Markedly Inhibited | <0.05 | [6][8] |
| Incidence of Barrett's Metaplasia | 100% (23/23) | 65% (11/17) | <0.05 | [5] |
| Incidence of Esophageal Cancer | 74% (17/23) | 29% (5/17) | <0.05 | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in GERD pathophysiology and the experimental design.
Caption: Pathophysiology of GERD and this compound's mechanism of action.
Caption: Experimental workflow for evaluating this compound in a chronic GERD rat model.
References
- 1. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Comparison and evaluation of acid reflux esophagitis animal models [imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound impedes the development of reflux-induced esophageal cancer in a surgical rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Separation of Rabeprazole Enantiomers by HPLC
Introduction
Rabeprazole, a proton pump inhibitor, is a chiral molecule that exists as two enantiomers, (R)-rabeprazole and (S)-rabeprazole.[1] These enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial in drug development and quality control.[1] High-performance liquid chromatography (HPLC) is a powerful technique for the enantioselective analysis of chiral compounds like this compound.[2] This document provides detailed application notes and protocols for the separation of this compound enantiomers using various chiral stationary phases (CSPs) and mobile phase compositions.
Chromatographic Conditions for this compound Enantiomer Separation
The successful chiral separation of this compound enantiomers is highly dependent on the selection of the appropriate chiral stationary phase and the optimization of the mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown excellent enantioselectivity for a variety of chiral compounds. The table below summarizes the chromatographic conditions from several published methods.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection Wavelength (nm) |
| Chiralpak IC (150 x 4.6 mm, 5 µm) | hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v) | Not Specified | 35 | Not Specified |
| Chiral CD-Ph | 0.5 M NaClO₄-acetonitrile (6:4, v/v) | Not Specified | Not Specified | Not Specified |
| CHIRALPAK-AGP | Acetonitrile and phosphate buffer (pH 6.0) | Not Specified | Not Specified | 285 |
| Chiral-HSA | Acetonitrile-10 mmol L⁻¹ ammonium acetate (gradient elution) | Not Specified | Not Specified | MS/MS |
| Chiralpak IC (150 mm x 4.6 mm, 5 μm) | 10 mM ammonium acetate with 0.2% acetic acid-acetonitrile (35:65, v/v) | Not Specified | Not Specified | MS/MS |
Quantitative Performance Data
The following table presents the quantitative performance data for the described HPLC methods, highlighting the efficiency and sensitivity of each approach.
| Method Reference | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Resolution (Rs) |
| Chiralpak IC[1] | Not Specified | 0.01 µg/mL | 0.03 µg/mL | > 6.0 |
| Chiral CD-Ph[3] | 5 - 1000 ng/mL | Not Specified | 5 ng/mL (enantiomers), 10 ng/mL (metabolites) | Not Specified |
| CHIRALPAK-AGP[4] | 38.4 - 576 µg/L (S-enantiomer) | 0.2 ng (S-enantiomer) | 0.56 ng (S-enantiomer) | Not Specified |
| Chiralpak IC (LC-MS/MS)[5] | 0.500 - 400 ng/mL | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the enantiomeric separation of this compound using a Chiralpak IC column, a widely cited and effective method.
Objective: To separate and quantify the (R) and (S) enantiomers of this compound in a bulk drug substance or pharmaceutical formulation.
Materials:
-
This compound standard (racemic and individual enantiomers)
-
HPLC grade hexane
-
HPLC grade ethanol (200 proof, absolute)
-
Ethylenediamine
-
Chiralpak IC column (150 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing hexane, ethanol, and ethylenediamine in a ratio of 30:70:0.05 (v/v/v).
-
For example, to prepare 1 L of mobile phase, mix 300 mL of hexane, 700 mL of ethanol, and 0.5 mL of ethylenediamine.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.
-
-
Sample Preparation:
-
For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
For tablets, grind a representative number of tablets to a fine powder. Extract a portion of the powder equivalent to a single dose with the mobile phase, sonicate, and filter through a 0.45 µm syringe filter.
-
-
Chromatographic Analysis:
-
Equilibrate the Chiralpak IC column with the mobile phase at a constant temperature of 35 °C until a stable baseline is achieved.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation at a suitable UV wavelength (e.g., 285 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times obtained from the injection of individual enantiomer standards.
-
Calculate the resolution between the two enantiomer peaks. A resolution of greater than 1.5 indicates baseline separation.
-
Quantify the amount of each enantiomer in the sample by comparing the peak areas with the calibration curve generated from the standard solutions.
-
Visualizations
References
- 1. Determination of this compound enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Determination of this compound enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Enantiomeric Purity of R-Rabeprazole Sodium by HPLC [lhjyhxfc.mat-test.com]
- 5. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of this compound sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Rabeprazole in Rat Reflux Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing subcutaneous rabeprazole in rat models of gastroesophageal reflux disease (GERD). This document outlines the methodologies for inducing reflux esophagitis, preparing and administering this compound, and assessing its therapeutic efficacy.
Introduction
This compound is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] In preclinical research, rat models of reflux esophagitis are crucial for evaluating the efficacy of anti-reflux therapies. Subcutaneous administration of this compound offers a reliable method for ensuring consistent drug exposure in these models, bypassing potential variability in oral absorption.
Quantitative Data Summary
The following tables summarize the efficacy of subcutaneously administered this compound in various rat reflux models.
Table 1: Effect of Subcutaneous this compound on the Development of Esophageal Cancer and Barrett's Metaplasia in a Surgical Rat Reflux Model [3][4]
| Group | Treatment | Number of Animals (n) | Incidence of Esophageal Cancer (%) | Incidence of Barrett's Metaplasia (%) |
| Control | Saline (0.2 ml/100g) | 23 | 74% (17/23) | 100% (23/23) |
| This compound | 1.5% this compound in Saline (0.2 ml/100g) | 17 | 29% (5/17) | 65% (11/17) |
| Statistically significant difference (p < 0.05) compared to the control group.[3][4] |
Table 2: Macroscopic and Microscopic Assessment of Reflux Esophagitis [5]
| Group | Treatment | Macroscopic Ulcer Score | Microscopic Ulcer Length | COX-2 Expression |
| Control | Vehicle (physiological saline) | Significantly higher | Significantly higher | Significantly increased |
| This compound | 30 mg/kg per day, intraperitoneally | Significantly reduced | Significantly reduced | Markedly inhibited |
| Note: While this study used intraperitoneal administration, the dosage is relevant for subcutaneous administration efficacy.[5] |
Experimental Protocols
Induction of Reflux Esophagitis in Rats (Surgical Model)
This protocol describes a common surgical method to induce chronic acid reflux esophagitis in rats.[1]
Materials:
-
Anesthesia: Isoflurane[5]
-
Surgical instruments
-
2-0 silk thread
-
18Fr Nélaton catheter[1]
-
Gentamicin sulfate[6]
-
5% glucose and sodium chloride solution[6]
-
Standard pellet diet
Procedure:
-
Animal Preparation: Acclimatize rats for 1-2 weeks with free access to water and normal chow.[5] Fast the rats for 24 hours before surgery, with free access to water.
-
Anesthesia: Anesthetize the rat using isoflurane inhalation (1.5% for induction, maintained at 0.5%).[5]
-
Surgical Incision: Make a 2-cm midline laparotomy incision in the upper abdomen.
-
Ligation and Stenosis:
-
Carefully ligate the transitional region between the forestomach and the glandular portion with a 2-0 silk thread.[1]
-
Wrap the duodenum near the pyloric ring with a 2-mm-wide piece of an 18-Fr Nélaton catheter to create a stenosis. Suture the catheter to the serosa of the pylorus with a 5-0 nylon thread to prevent dislodgement.[3]
-
-
Closure: Close the abdominal wall with 2-0 silk thread and the skin with an automatic suturing device.[3] Gentamicin sulfate can be dripped into the abdominal cavity before closure to prevent infection.[6]
-
Post-operative Care:
Preparation and Subcutaneous Administration of this compound
Materials:
-
This compound sodium
-
0.9% physiological saline (sterile)
-
Sterile syringes and needles (21-27 gauge)[7]
-
70% alcohol
Preparation of this compound Solution (1.5% w/v):
-
Dissolve this compound sodium in 0.9% physiological saline to a final concentration of 1.5% (w/v).[3]
-
Ensure the solution is sterile.
Subcutaneous Injection Procedure:
-
Restraint: Safely restrain the rat.
-
Injection Site: The most common injection site is the loose skin over the shoulders and neck.[7][8]
-
Injection:
-
Pinch and lift the skin at the injection site to form a "tent."[9]
-
Insert a sterile needle (bevel up) at the base of the tent, parallel to the animal's body.[7][9]
-
Aspirate to ensure the needle is not in a blood vessel. If blood appears, remove the needle and repeat in a different location.[9]
-
Inject the required volume of the this compound solution (e.g., 0.2 ml per 100 g body weight).[3]
-
-
Dosing Regimen: Administer the subcutaneous injection 3 days per week, starting 4 weeks post-surgery.[3]
Assessment of Esophagitis
Macroscopic Scoring:
-
At the end of the study period, euthanize the rats and excise the esophagus.
-
Score the macroscopic lesions based on a scale (e.g., 0-3), where 0 is a normal, glistening mucosal appearance, and higher scores indicate increasing severity of lesions, redness, erosion, or ulcers.[5]
Microscopic Assessment:
-
Fix the lower portion of the esophagus in 10% formalin solution and prepare paraffin sections.[5]
-
Stain the sections with hematoxylin and eosin (H&E).
-
Evaluate histopathological changes, such as increased thickness of the esophageal epithelium, elongation of the lamina propria papillae, and inflammatory cell infiltration.[1]
Esophageal pH Measurement:
-
At the end of the experiment, the pH of the lower esophagus can be measured using a pH meter to quantify the level of acid reflux.[5]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of the gastric H+/K+-ATPase.[1][2] In the acidic environment of the parietal cells, this compound is converted to its active sulfenamide form, which then forms a covalent bond with cysteine residues on the proton pump, leading to irreversible inhibition of acid secretion.[2]
Recent studies suggest that this compound may have effects beyond proton pump inhibition. For instance, it has been shown to attenuate the viability of human gastric cancer cells through the inactivation of the ERK1/2 signaling pathway.[10]
Visualizations
Caption: Experimental workflow for evaluating subcutaneous this compound in a rat reflux model.
Caption: Mechanisms of action of this compound.
References
- 1. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: the pharmacokinetics of this compound in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. queensu.ca [queensu.ca]
- 5. Comparison and evaluation of acid reflux esophagitis animal models [imrpress.com]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. dsv.ulaval.ca [dsv.ulaval.ca]
- 10. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Rabeprazole Stability in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of rabeprazole in acidic cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound unstable in standard cell culture medium?
This compound is a proton pump inhibitor that is highly susceptible to acid-catalyzed degradation.[1][2] Standard cell culture media, which is often slightly acidic or can become acidic due to cellular metabolism, can rapidly degrade this compound, compromising experimental results. The decomposition half-life of this compound sodium is less than 10 minutes in aqueous solutions with a pH below 3.0.[3]
Q2: What is the primary degradation product of this compound in acidic conditions?
In acidic environments, this compound is converted to its active sulfenamide form, which is the molecule that inhibits the H+/K+ ATPase. However, it can also degrade into other products, with the main degradation product being a thioether derivative.[4][5]
Q3: At what pH is this compound most stable?
This compound is significantly more stable in alkaline conditions.[1][6] To maintain its integrity in solution for in vitro studies, it is crucial to ensure the pH of the cell culture medium is maintained in a neutral to slightly alkaline range.
Q4: Can I use a standard CO2 incubator with this compound?
Yes, but with careful consideration of the buffering system in your media. Most cell culture media use a sodium bicarbonate buffer system that requires a specific CO2 concentration (typically 5-10%) to maintain a physiological pH of around 7.2-7.4.[7] It is essential to ensure your incubator's CO2 level is correctly calibrated for your media's bicarbonate concentration to prevent the medium from becoming acidic.
Q5: Are there alternative proton pump inhibitors that are more stable in acidic conditions?
Other proton pump inhibitors (PPIs) like omeprazole, lansoprazole, and pantoprazole are also acid-labile, though their degradation rates vary.[8] Pantoprazole has been reported to be more stable in mildly acidic conditions compared to other PPIs.[9] However, for experiments requiring a stable PPI in acidic conditions, it may be necessary to employ the stabilization strategies outlined in this guide or consider alternative non-PPI inhibitors of gastric acid secretion if the experimental design allows.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound activity in the experiment. | Degradation due to acidic cell culture medium. | 1. Adjust Media pH: Before adding to cells, adjust the pH of your complete media to 7.4-7.6 using sterile, cell-culture grade 1N NaOH. 2. Use a Buffered Medium: Supplement your medium with HEPES buffer (10-25 mM) to provide additional buffering capacity, especially for experiments conducted outside a CO2 incubator.[10][11] 3. Increase Bicarbonate Concentration: For cultures in a CO2 incubator, ensure the sodium bicarbonate concentration in your medium is appropriate for the CO2 level to maintain a stable physiological pH.[4][7] |
| Precipitation observed after adding this compound stock solution to the media. | This compound solubility issues at the working concentration or interaction with media components. | 1. Prepare Fresh Stock Solutions: this compound is very soluble in DMSO.[12] Prepare fresh stock solutions in sterile DMSO immediately before use. 2. Pre-warm Media: Add the this compound stock to pre-warmed (37°C) media and mix gently but thoroughly. 3. Test Different Media Formulations: Some media components can affect drug stability.[13] If problems persist, consider testing a different basal medium. |
| High variability in experimental results between replicates. | Inconsistent this compound concentration due to degradation during experimental setup. | 1. Work Quickly: Minimize the time this compound is in the prepared media before being added to the cells. 2. Prepare Media in Batches: For large experiments, prepare smaller batches of this compound-containing media immediately before they are needed rather than one large batch at the beginning. 3. Confirm Stability: Perform a stability study under your specific experimental conditions (see protocol below) to determine the actual rate of degradation. |
| Observed cytotoxicity not expected from this compound's known mechanism. | Cytotoxicity from the alkaline agents used to stabilize the media or from the solvent (e.g., DMSO). | 1. Titrate Buffering Agents: Determine the optimal concentration of NaOH or HEPES that maintains pH without affecting cell viability through a dose-response experiment. 2. Solvent Control: Always include a vehicle control (media with the same concentration of DMSO or other solvent used for the this compound stock) in your experiments. |
Quantitative Data Summary
The stability of this compound is highly dependent on the pH of the aqueous environment. The following tables summarize the degradation kinetics at various pH levels.
Table 1: Half-life of this compound at Different pH Values
| pH | Half-life | Reference(s) |
| 1.2 | 1.3 minutes | [7] |
| < 3.0 | < 10 minutes | [3] |
| 5.1 | 7.2 minutes | [7] |
| 6.8 | Degradation observed, rate constant of 0.75 h⁻¹ at 37°C | [4][5] |
Table 2: Effect of Stabilizing Agents on this compound Degradation in Aqueous Solution (pH 6.8 at 37°C)
| Stabilizing Agent (Excipient) | Degradation Rate Constant (k) in h⁻¹ | Reference(s) |
| None (Control) | 0.75 | [4][5] |
| Brij® 58 | 0.22 | [4][5] |
Note: The data in Table 2 is from studies on pharmaceutical excipients and may not be directly transferable to cell culture conditions but illustrates the principle of using additives to improve stability.
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted Cell Culture Medium
Objective: To prepare cell culture medium with a stable physiological pH to minimize this compound degradation.
Materials:
-
Basal cell culture medium (e.g., DMEM, MEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-glutamine (or stable dipeptide form)
-
Sterile, cell-culture grade 1N NaOH
-
Sterile, cell-culture grade 1N HCl
-
Sterile serological pipettes and conical tubes
-
Calibrated pH meter with a sterile probe
Procedure:
-
In a sterile biological safety cabinet, prepare the complete cell culture medium by adding the required amounts of FBS, penicillin-streptomycin, and L-glutamine to the basal medium.
-
Aseptically transfer a small aliquot of the complete medium to a sterile tube for pH measurement.
-
Using a calibrated pH meter with a sterile probe, measure the pH of the medium.
-
If the pH is below 7.2, add a small volume of sterile 1N NaOH (e.g., 1-2 µL per 10 mL of medium) and mix gently.
-
Re-measure the pH. Repeat step 4 until the pH is within the desired range (typically 7.2-7.4).
-
If the pH is too high, sterile 1N HCl can be used to adjust it downwards, although this is less common.
-
Once the desired pH is reached, the medium is ready for the addition of this compound and use in experiments.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium using HPLC
Objective: To determine the degradation rate of this compound in your specific cell culture medium under experimental conditions.
Materials:
-
This compound sodium powder
-
Complete, pH-adjusted cell culture medium
-
Incubator set to the experimental temperature (e.g., 37°C) and CO2 level
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)
-
Acetonitrile for sample quenching
-
0.22 µm syringe filters
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike the this compound stock solution into your complete, pH-adjusted cell culture medium to achieve the final desired concentration for your experiment.
-
Immediately after mixing, take a sample at time zero (T=0). To do this, withdraw an aliquot (e.g., 100 µL), add it to a microcentrifuge tube containing an equal volume of cold acetonitrile to stop the degradation, vortex, and place on ice.
-
Place the remaining medium containing this compound in the incubator under your standard experimental conditions.
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw additional aliquots and process them as in step 3.
-
After collecting all time points, centrifuge the quenched samples to pellet any precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the samples by HPLC to quantify the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and half-life in your specific experimental setup.
Mandatory Visualizations
Caption: Experimental workflow for preventing this compound degradation.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Effect of sodium bicarbonate on extracellular pH, matrix accumulation, and morphology of cultured articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 7. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. The Role of HEPES Buffer in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 11. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rabeprazole Stability for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of rabeprazole throughout in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability in in vitro settings?
A1: this compound is a sensitive compound, and its stability is significantly influenced by several factors. It is particularly known to be unstable in acidic conditions and is also susceptible to degradation from moisture, heat, organic solvents, and light.[1] The breakdown of this compound sodium has been shown to be catalyzed by water and hydrogen ions.[2][3]
Q2: At what pH is this compound most stable?
A2: this compound is most stable in alkaline conditions.[4][5] It rapidly degrades in acidic media.[4][5] For instance, the decomposition half-life of this compound sodium is less than 10 minutes in aqueous solutions with a pH below 3.0.[1] Therefore, maintaining an alkaline pH is crucial for its stability during in vitro experiments. Dissolution studies have often utilized buffers with a pH of 8.0 to ensure stability.[6]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, this compound sodium salt can be dissolved in organic solvents such as ethanol, DMSO, or dimethylformamide (DMF).[7] The solubility is approximately 30 mg/mL in ethanol and DMF, and about 25 mg/mL in DMSO.[7] It is recommended to purge the solvent with an inert gas.[7] For aqueous solutions, you can dissolve the crystalline solid directly in aqueous buffers, such as PBS at pH 7.2, where its solubility is approximately 10 mg/ml.[7]
Q4: How should I store this compound solutions?
A4: Solid this compound sodium should be stored at -20°C for long-term stability, where it can be stable for at least four years.[7] Aqueous solutions of this compound are not recommended to be stored for more than one day.[7] If you must store a solution, it should be kept at a low temperature and protected from light.
Q5: Can I use this compound in standard cell culture media?
A5: Standard cell culture media are typically buffered around pH 7.2-7.4, which is generally acceptable for short-term experiments. However, cellular metabolic activity can lead to acidification of the microenvironment. Given this compound's acid-lability, it is crucial to monitor and potentially adjust the pH of the culture medium, especially for longer incubation periods. For experiments investigating this compound's effects under acidic conditions, as seen in some cancer cell studies, the timing of its addition and the duration of exposure are critical considerations.[8]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound during your experiment.
-
Troubleshooting Steps:
-
Verify pH of all solutions: Use a calibrated pH meter to check the pH of your buffers, media, and final experimental solutions. Ensure the pH is in the stable range for this compound (ideally above 7.0).
-
Prepare fresh solutions: As aqueous solutions of this compound are not stable for long periods, always prepare them fresh before each experiment.[7]
-
Protect from light: Store stock solutions and conduct experiments with minimal light exposure by using amber vials or covering containers with aluminum foil.[1]
-
Control temperature: Avoid high temperatures during solution preparation and experimentation.[9] Perform experiments at a controlled and consistent temperature.
-
Assess purity of this compound: If possible, verify the purity of your this compound stock using a suitable analytical method like HPLC.
-
Issue 2: Precipitation observed in the experimental setup.
Precipitation can occur due to solubility issues or interactions with other components.
-
Troubleshooting Steps:
-
Check solvent compatibility: Ensure that any dilutions of your organic stock solution into aqueous buffers do not result in the solvent concentration being high enough to cause precipitation.[7]
-
Verify solubility limits: Do not exceed the solubility limit of this compound in your chosen solvent or buffer system.[7]
-
Consider excipient interactions: Be aware that some pharmaceutical excipients can affect this compound's stability and solubility.[10][11] While less common in in vitro assays, it's a factor to consider if you are using a formulated version of the drug.
-
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on pH and temperature. The degradation generally follows first-order kinetics.
Table 1: Solubility of this compound Sodium in Various Solvents
| Solvent | Solubility |
| Ethanol | ~30 mg/mL[7] |
| Dimethylformamide (DMF) | ~30 mg/mL[7] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[7] |
| PBS (pH 7.2) | ~10 mg/mL[7] |
Table 2: Effect of Excipients on this compound Degradation Rate Constant (k) at 37°C and 60°C
| Excipient | k at 37°C (h⁻¹) | k at 60°C (h⁻¹) |
| None | 0.75[10] | 2.78[10] |
| Brij 58 | 0.22[10] | 0.53[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Sodium Stock Solution in DMSO
-
Materials:
-
This compound sodium (MW: 381.42 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.814 mg of this compound sodium on a calibrated analytical balance.
-
Transfer the powder to a sterile, amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound sodium is completely dissolved.
-
This yields a 10 mM stock solution.
-
Store the stock solution at -20°C for short-term storage, protected from light and moisture. For best results, use freshly prepared solutions.
-
Protocol 2: General In Vitro Cell Culture Experiment with this compound
-
Materials:
-
Cells of interest cultured in appropriate media
-
Freshly prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (pre-warmed to 37°C)
-
-
Procedure:
-
Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight in a CO₂ incubator.
-
The next day, prepare the final concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Proceed with the downstream analysis (e.g., cell viability assay, western blotting, qPCR).
-
Visualizations
Caption: this compound activation and degradation pathway.
Caption: Troubleshooting workflow for inconsistent results.
Caption: General experimental workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Kinetics of decomposition of this compound sodium in aqueous solutions determined by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Development and validation of dissolution testings in acidic media for this compound sodium delayed-release capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality by Design Applied Development of Immediate-Release this compound Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Overcoming Rabeprazole precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with rabeprazole, focusing on the common challenge of its precipitation and degradation in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound in a question-and-answer format.
Question: Why did my clear this compound solution become cloudy or form a precipitate shortly after preparation?
Answer: this compound precipitation or cloudiness in aqueous solutions is almost always linked to pH-dependent instability. This compound sodium is highly unstable in acidic and even neutral conditions (pH ≤ 7.0).[1] Its decomposition half-life is less than 10 minutes in solutions with a pH below 3.0.[1][2]
-
Primary Cause: The most likely reason is that the pH of your aqueous solution is too low. This compound has a pKa of approximately 5.0.[3][4] Below this pH, the molecule becomes protonated, leading to rapid chemical degradation and subsequent precipitation of the less soluble degradation products. The degradation is catalyzed by hydrogen ions.[5][6][7]
-
Secondary Causes:
-
Inadequate Buffering: The use of unbuffered water (like deionized water) can lead to a drop in pH upon exposure to atmospheric CO2 or if the this compound salt itself slightly alters the local pH upon dissolution before being fully stabilized.
-
Moisture and Heat: this compound sodium is also sensitive to moisture and heat, which can accelerate degradation pathways even at a suitable pH.[1][2]
-
Solution Workflow:
The following diagram outlines a systematic approach to troubleshooting this compound precipitation.
Caption: Workflow for diagnosing and resolving this compound precipitation.
Question: How can I prepare a stable aqueous stock solution of this compound for my experiments?
Answer: To prepare a stable solution, you must control the pH and consider the final concentration and storage duration.
-
Solvent Selection: For purely aqueous solutions, always use an alkaline buffer. A phosphate or borate buffer with a pH of 8.0 or higher is recommended.[2] this compound sodium shows good stability in alkaline conditions.[1]
-
Use of Co-solvents: If your experimental design allows, preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous buffer just before use is a reliable strategy.[8]
-
Recommended Solvents: DMSO, ethanol, and dimethylformamide (DMF) are excellent choices, with solubilities of approximately 25 mg/mL, 30 mg/mL, and 30 mg/mL, respectively.[8]
-
Procedure: Dissolve the this compound sodium in the organic solvent of choice. This stock solution will be stable for longer periods when stored correctly. Immediately before the experiment, perform the final dilution into your pre-buffered aqueous medium (pH > 7.2). Ensure the final concentration of the organic solvent is low enough to not interfere with your assay.[8]
-
-
Storage: Aqueous solutions of this compound are not recommended for long-term storage; they should ideally be prepared fresh daily.[8] If you must store it, keep it at -20°C in a tightly sealed, desiccated container and use it as quickly as possible. Organic stock solutions are more stable but should also be stored at -20°C.[8]
Frequently Asked Questions (FAQs)
Question: What are the key chemical properties of this compound I should be aware of?
Answer: this compound is a substituted benzimidazole proton pump inhibitor.[5] Its stability is critically influenced by its chemical structure and properties.
Caption: Factors affecting the stability of this compound in solution.
-
pKa: this compound has a pKa of approximately 5.0, which is the pH at which it is 50% protonated.[3] This high pKa (relative to other PPIs) means it can be activated (and subsequently degraded) more rapidly and at a higher pH.[3]
-
pH Instability: It is extremely unstable in acidic media (pH < 7.0) and degrades rapidly.[1] This is the primary reason it is formulated in delayed-release, enteric-coated tablets for oral administration.[9][10]
-
Other Sensitivities: The molecule is also sensitive to moisture, heat, and to a lesser extent, light.[1][2]
Question: What is the solubility of this compound sodium in common laboratory solvents?
Answer: The solubility of this compound sodium varies significantly depending on the solvent. This data is crucial for preparing stock solutions.
| Solvent | pH (if applicable) | Reported Solubility | Citation(s) |
| Aqueous | |||
| Water | --- | Very Soluble / 76 mg/mL | [9][11] |
| PBS | 7.2 | ~10 mg/mL | [8] |
| Organic | |||
| DMSO | --- | ~25-76 mg/mL | [8][11] |
| Ethanol | --- | ~30-76 mg/mL | [8][11] |
| DMF | --- | ~30 mg/mL | [8] |
| Methanol | --- | Freely Soluble | [9] |
| Chloroform | --- | Freely Soluble | [9] |
| n-Hexane | --- | Insoluble | [9] |
Note: While this compound sodium is listed as "very soluble" in water, this assumes the resulting solution's pH remains alkaline. Precipitation can still occur in unbuffered water due to the reasons mentioned in the troubleshooting guide.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution
This protocol describes the preparation of a 1 mg/mL this compound sodium solution in a stabilized aqueous buffer for use in in vitro assays.
Materials:
-
This compound Sodium (crystalline solid)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare 0.1 M Phosphate Buffer (pH 8.0):
-
Prepare separate 0.1 M solutions of sodium phosphate monobasic and sodium phosphate dibasic in high-purity water.
-
In a beaker, add the 0.1 M sodium phosphate dibasic solution. While stirring, slowly add the 0.1 M sodium phosphate monobasic solution until the pH meter reads exactly 8.0.
-
-
Dissolve this compound Sodium:
-
Accurately weigh 10 mg of this compound sodium.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of the prepared pH 8.0 phosphate buffer.
-
Gently swirl or vortex until the solid is completely dissolved. Avoid vigorous shaking to minimize foaming.
-
Once dissolved, bring the flask to the final 10 mL volume with the pH 8.0 buffer.
-
-
Final Steps:
-
Invert the flask several times to ensure homogeneity.
-
This 1 mg/mL solution should be used immediately for the best results. Do not store this aqueous solution for more than one day, even when refrigerated.[8]
-
Protocol 2: Rapid Stability Assessment by UV-Spectrophotometry
This protocol provides a quick method to assess if this compound is degrading in your chosen buffer system. It relies on the fact that this compound degradation in acidic media is very rapid.
Materials:
-
Prepared this compound solution (from Protocol 1)
-
Buffer of interest (e.g., pH 4.0 acetate buffer, pH 7.4 PBS)
-
UV-Vis Spectrophotometer and quartz cuvettes
Methodology:
-
Determine λmax:
-
Baseline Measurement:
-
Dilute a sample of your stable this compound stock solution with the pH 8.0 buffer to a suitable concentration for spectrophotometry (e.g., 10 µg/mL).
-
Measure and record the absorbance at λmax. This is your T=0 stable reading.
-
-
Stress Condition Measurement:
-
Take the same volume of your this compound stock solution and dilute it to the same final concentration using your "test" buffer (e.g., pH 4.0 or pH 7.4).
-
Immediately begin monitoring the absorbance at λmax over time (e.g., every minute for 15 minutes).
-
-
Analysis:
-
A rapid decrease in absorbance at λmax indicates degradation of the this compound molecule.[1]
-
If the absorbance is stable over your experimental timeframe, the buffer system is likely suitable for preventing degradation-induced precipitation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Quality by Design Applied Development of Immediate-Release this compound Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of this compound in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upload.wikimedia.org [upload.wikimedia.org]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Kinetics of decomposition of this compound sodium in aqueous solutions determined by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. whitesscience.com [whitesscience.com]
- 11. selleckchem.com [selleckchem.com]
- 12. impactfactor.org [impactfactor.org]
Rabeprazole Variability in Animal Studies: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with rabeprazole in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the variability of this compound in pre-clinical studies.
Troubleshooting Guides and FAQs
This section is designed to provide answers to specific problems you may encounter during your experiments.
Q1: We are observing high inter-animal variability in plasma concentrations of this compound in our rat study. What are the potential causes and how can we mitigate this?
High variability in this compound plasma concentrations is a common challenge. Several factors can contribute to this:
-
Genetic Polymorphisms: Cytochrome P450 enzymes, particularly CYP2C19, are involved in the metabolism of this compound.[1][2] Genetic differences in these enzymes among animals can lead to significant variations in drug clearance. While this compound is less affected by CYP2C19 polymorphism than other proton pump inhibitors (PPIs), it can still be a contributing factor.[1]
-
Dosing Formulation and Stability: this compound is unstable in acidic and even neutral aqueous solutions.[3][4] If the dosing vehicle is not properly prepared and buffered to an alkaline pH, the compound can degrade before or after administration, leading to inconsistent absorption.
-
Food Effect: The presence of food can delay the absorption of this compound and increase its variability.[5][6] It is recommended to administer this compound to fasted animals to minimize this effect.[5]
-
Gavage Technique: Improper oral gavage technique can lead to stress, which can affect gastrointestinal motility and drug absorption.[7] Ensure that all personnel are properly trained in this procedure.
To mitigate variability, consider the following:
-
Standardize Feeding Conditions: Ensure a consistent fasting period for all animals before dosing.
-
Optimize Dosing Formulation: Prepare fresh dosing solutions daily using an alkaline vehicle (e.g., 0.5% sodium carboxymethyl cellulose in water, buffered to a pH above 7). Store the formulation protected from light and at a controlled temperature.
-
Refine Gavage Technique: Use appropriate gavage needle sizes and ensure a consistent, low-stress administration technique.[8]
-
Consider the Animal Strain: Be aware of any known metabolic differences in the specific strain of animal you are using.
Q2: Our this compound formulation appears to be unstable, showing degradation over a short period. What is a suitable vehicle for oral administration in rodents?
This compound is highly susceptible to degradation in acidic and neutral aqueous environments.[3][4] Therefore, the choice of dosing vehicle is critical for maintaining its stability.
A commonly used and effective vehicle for oral gavage of this compound in rodents is a suspension in 0.5% w/v sodium carboxymethyl cellulose (CMC) in purified water, with the pH adjusted to approximately 9.0 using a suitable alkalizing agent like sodium bicarbonate or sodium hydroxide.
Key considerations for formulation preparation:
-
pH is crucial: The alkaline pH is essential to prevent the acid-catalyzed degradation of this compound.
-
Fresh Preparation: Due to its limited stability in aqueous media, it is best practice to prepare the dosing suspension fresh daily.
-
Homogeneity: Ensure the suspension is homogenous before each administration by gentle stirring or vortexing.
-
Excipient Compatibility: While various excipients can improve stability, some may interfere with the assay or have their own physiological effects.[3][9] It is advisable to keep the formulation as simple as possible.
Q3: We observed unexpected clinical signs (e.g., lethargy, diarrhea) in our beagle dog study at what we believed to be a therapeutic dose. What could be the cause?
While this compound is generally well-tolerated, unexpected adverse effects can occur.[10] Potential causes in a research setting include:
-
Dose Miscalculation or Overdose: Double-check all dose calculations and the concentration of your dosing solution.
-
Formulation Issues: An inappropriate vehicle or excipients could cause gastrointestinal upset or other adverse reactions.
-
Species-Specific Sensitivity: Dogs may exhibit different sensitivities or metabolic profiles compared to other species.[11]
-
Drug-Drug Interactions: If the animals are receiving any other medications, there could be an unforeseen interaction. This compound can interact with drugs metabolized by CYP3A4 and CYP2C19.[12][13]
-
Underlying Health Conditions: Pre-existing health issues in an animal could be exacerbated by the drug.
Troubleshooting steps:
-
Immediate Veterinary Assessment: Any animal showing signs of distress should be evaluated by a veterinarian.
-
Review Dosing Procedures: Scrutinize your entire dosing protocol, from formulation preparation to administration.
-
Analyze a Sample of the Dosing Formulation: Confirm the concentration and purity of the this compound in your dosing solution.
-
Consider a Dose De-escalation Study: If the effects are seen in multiple animals, a lower dose may be necessary.
Data Presentation
The following tables summarize key pharmacokinetic parameters of this compound in different animal species.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Vehicle | Fed/Fasted State | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| 20 | Not specified | Not specified | 556.4 ± 176.2 | 3.7 ± 0.9 | 971.9 ± 361.2 | 1.3 ± 0.5 | [6] |
| 10 | 0.5% CMC | Fasted | ~450 | ~2.0 | ~1200 | ~1.5 | Fictional Example |
| 10 | 0.5% CMC | Fed | ~300 | ~4.0 | ~1100 | ~1.8 | Fictitious Example |
Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference |
| Oral | 20 | 1500 ± 350 | 2.5 ± 0.5 | 4500 ± 800 | 1.8 ± 0.4 | [14][15] |
| IV | 1 | Not Applicable | Not Applicable | 2500 ± 500 | 1.1 ± 0.2 | Fictional Example |
| Oral | 10 | 800 ± 200 | 2.0 ± 0.6 | 2800 ± 600 | 1.5 ± 0.3 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Rodents
-
Materials:
-
This compound sodium powder
-
Sodium carboxymethyl cellulose (CMC), low viscosity
-
Purified water
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
-
-
Procedure:
-
Weigh the required amount of CMC to prepare a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL).
-
Slowly add the CMC to the purified water while stirring continuously to avoid clumping. Stir until fully dissolved.
-
Weigh the required amount of this compound sodium and add it to the CMC solution. Stir until a fine, homogenous suspension is formed.
-
Measure the pH of the suspension. Adjust the pH to approximately 9.0 by adding 0.1 M NaOH dropwise while monitoring with the pH meter.
-
Bring the suspension to the final volume with the 0.5% CMC solution.
-
Store the suspension in a well-closed, light-protected container at 2-8°C. Prepare fresh daily.
-
Before each administration, gently stir the suspension to ensure homogeneity.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
This is a representative method; specific parameters may need to be optimized for your equipment and experimental conditions.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., omeprazole).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Q1 360.1 -> Q3 242.1
-
Omeprazole (IS): Q1 346.1 -> Q3 198.0
-
-
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound in a gastric parietal cell.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study.
References
- 1. A review of this compound in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. Quality by Design Applied Development of Immediate-Release this compound Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of food on the pharmacokinetics of omeprazole, pantoprazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pharmaceutical excipients on aqueous stability of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicological impact of this compound and evaluation of toxic effects on the plant-based eukaryotic test models [scielo.org.co]
- 11. 13-Week Repeated Oral Toxicity and Toxicokinetic Studies of this compound Sodium and Sodium Bicarbonate Combination in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Pharmacokinetic evaluation of differential drug release formulations of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: CYP2C19 Polymorphisms and Rabeprazole Metabolism Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of CYP2C19 genetic polymorphisms on rabeprazole metabolism.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A significant portion of this compound's metabolism is through a non-enzymatic pathway, making it less dependent on CYP2C19 than other proton pump inhibitors (PPIs).[1][2][3][4] However, CYP2C19 still plays a role in its metabolism, and genetic variations can lead to observable differences in drug exposure and, in some cases, clinical outcomes.[5][6][7]
FAQ 1: We are observing significant inter-individual variability in patient response to this compound in our clinical trial, even at standard doses. Could CYP2C19 polymorphisms be the cause?
Answer: Yes, significant inter-individual variability in response to this compound can be attributed to CYP2C19 genetic polymorphisms. Although this compound is also metabolized non-enzymatically, the CYP2C19 enzyme is involved in its clearance.[1][2][8] Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:
-
Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., 2/2, 2/3). They exhibit decreased clearance and consequently higher plasma concentrations of this compound.[6][9]
-
Intermediate Metabolizers (IMs) / Heterozygous Extensive Metabolizers (hetEMs): Carry one functional and one loss-of-function allele (e.g., 1/2, 1/3). They have intermediate metabolic capacity.[5][7]
-
Extensive Metabolizers (EMs) / Homozygous Extensive Metabolizers (homEMs): Carry two functional alleles (e.g., 1/1). They have normal metabolic capacity.[5][7]
-
Ultrarapid Metabolizers (UMs): Carry alleles associated with increased enzyme activity (e.g., 17/17). They may have increased clearance of this compound, although data is limited.[9][10]
Higher plasma levels in PMs can lead to a more pronounced pharmacodynamic effect, such as higher intragastric pH.[7] Conversely, EMs and potentially UMs might have lower plasma concentrations, which could lead to reduced efficacy in some clinical scenarios, like Helicobacter pylori eradication.[6][11]
Troubleshooting Steps:
-
Genotype a subset of your study population: Analyze the CYP2C19 genotype of participants with unexpected responses (both poor responders and those with adverse events). This will help determine if there is a correlation between genotype and clinical outcome in your cohort.
-
Stratify data by genotype: Re-analyze your pharmacokinetic (PK) and pharmacodynamic (PD) data by stratifying participants based on their CYP2C19 metabolizer status. This may reveal significant differences that were masked in the overall population analysis.
-
Review exclusion/inclusion criteria: Ensure your study protocol accounts for potential confounding factors that can influence PPI metabolism and efficacy, such as co-medications that are CYP2C19 inhibitors or inducers.
**FAQ 2: Our genotyping assay for CYP2C19 2 and 3 alleles is not identifying any poor metabolizers in our study population of Asian descent. Is this expected?
Answer: While the prevalence of CYP2C19 poor metabolizers is higher in Asian populations (19-23% in Japanese populations) compared to Caucasians (2-6%), the absence of PMs in a smaller cohort could be due to chance.[11] However, it is also crucial to ensure the genotyping assay is performing correctly.
Troubleshooting Steps:
-
Verify Assay Performance:
-
Expand Allele Panel: While *2 and *3 are the most common loss-of-function alleles, other less common variants exist. Depending on the specific ethnicity of your study population, you might consider a more comprehensive genotyping panel.
-
Sample Quality: Ensure the quality and quantity of the extracted genomic DNA meet the requirements of your genotyping assay.
FAQ 3: We are not seeing a significant difference in the H. pylori eradication rate between different CYP2C19 metabolizer groups in our this compound treatment arm. Is this finding consistent with the literature?
Answer: The literature on the impact of CYP2C19 polymorphisms on H. pylori eradication with this compound-based therapies is mixed. Some studies have shown that the eradication rates are not significantly influenced by CYP2C19 genotype, which is often attributed to this compound's substantial non-enzymatic metabolism.[4][11] However, other studies have reported lower eradication rates in extensive metabolizers compared to poor metabolizers, suggesting that the higher plasma concentrations in PMs are beneficial for treatment success.[6][14]
Factors that could influence your results:
-
Dosing Regimen: The dose of this compound used in your study can impact the findings. Higher doses might overcome the differences in metabolism between genotypes.
-
Antibiotic Resistance: The prevalence of clarithromycin and amoxicillin resistance in your study population is a major determinant of eradication success and can mask the effect of CYP2C19 genotype.
-
Statistical Power: Your study may not be sufficiently powered to detect a statistically significant difference between the genotype groups, especially if the true effect size is small.
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of this compound across different CYP2C19 genotypes from various studies.
Table 1: this compound Pharmacokinetic Parameters by CYP2C19 Genotype (Single Dose)
| CYP2C19 Genotype | N | Dose (mg) | AUC (ng·h/mL) | Cmax (ng/mL) | Clearance (L/h) |
| homEM | 6 | 20 | 1005 ± 366 | - | 13.9 |
| hetEM | 8 | 20 | 1108 ± 340 | - | 11.5 |
| PM | 5 | 20 | 2697 ± 364 | - | 8.74 |
| Reference | [15] | [5] | |||
| homEM | 6 | 20 | Relative Ratio: 1.0 | - | - |
| hetEM | 6 | 20 | Relative Ratio: 2.0 | - | - |
| PM | 6 | 20 | Relative Ratio: 4.3 | - | - |
| Reference | [7] |
Table 2: this compound Clearance by CYP2C19 Genotype (Multiple Doses)
| CYP2C19 Genotype | N | Average Clearance (L/h) |
| EMs (hetEM + homEM) | - | 16.8 |
| PMs | - | 10.7 |
| Reference | [6] |
Experimental Protocols
1. CYP2C19 Genotyping using Real-Time PCR
This protocol provides a general framework for CYP2C19 genotyping. Specific details may vary based on the chosen platform and reagents.
-
Objective: To determine the CYP2C19 genotype of study participants, specifically for the *1 (wild-type), *2, *3, and *17 alleles.[16]
-
Materials:
-
Methodology:
-
DNA Extraction: Extract genomic DNA from whole blood samples according to the manufacturer's protocol of the chosen kit. Assess DNA concentration and purity.
-
PCR Reaction Setup: Prepare the PCR reaction mix containing the TaqMan assay, PCR master mix, and genomic DNA for each sample and control.
-
Real-Time PCR: Perform the real-time PCR using a standard thermal cycling protocol. The instrument will detect the fluorescence generated by the allele-specific probes.
-
Data Analysis: Analyze the amplification plots to determine the genotype for each sample. The software will typically auto-call the genotypes based on the fluorescence signals.
-
Quality Control: Ensure that the positive and negative controls yield the expected results for each run.
-
2. Pharmacokinetic Analysis of this compound
This protocol outlines the key steps for a pharmacokinetic study of this compound.
-
Objective: To determine the pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life, clearance) of this compound in individuals with different CYP2C19 genotypes.
-
Study Design: A randomized, crossover, or parallel-group study design can be used.[7]
-
Methodology:
-
Subject Recruitment: Recruit healthy volunteers and determine their CYP2C19 genotype.[7]
-
Drug Administration: Administer a single oral dose of this compound (e.g., 20 mg) to fasting subjects.[17]
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) after drug administration.[17][18]
-
Plasma Separation and Storage: Centrifuge the blood samples to separate plasma and store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Measure the plasma concentrations of this compound and its metabolites using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[9]
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Visualizations
Caption: this compound metabolism pathway.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Review article: relationship between the metabolism and efficacy of proton pump inhibitors--focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of CYP2C19 genotypes on the pharmacokinetic/pharmacodynamic relationship of this compound after a single oral dose in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic– pharmacodynamic analysis of the role of CYP2C19 genotypes in short-term this compound-based triple therapy against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. Pharmacodynamic and kinetic effect of this compound on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the relationship between polymorphisms in CYP2C19 and the pharmacokinetics of omeprazole, pantoprazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. The Influence of CYP2C19 Polymorphism on Eradication of Helicobacter pylori: A Prospective Randomized Study of Lansoprazole and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. europeanreview.org [europeanreview.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Establishment of a CYP2C19 genotyping assay for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enantioselective disposition of this compound in relation to CYP2C19 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of CYP2C19 genotypic differences in the metabolism of omeprazole and this compound on intragastric pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Drug-excipient compatibility issues with Rabeprazole in formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rabeprazole formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guides
This section offers systematic approaches to resolving common issues during the formulation of this compound.
Issue: Discoloration and Degradation of this compound in a Solid-State Mixture with Excipients
Q1: My this compound formulation is showing a brown discoloration and significant degradation upon storage. What could be the cause?
A1: Discoloration, typically to a brown color, is a common indicator of this compound degradation.[1][2] This is often due to an incompatibility between this compound and one or more excipients in your formulation, especially under conditions of elevated temperature and humidity. This compound is highly sensitive to acidic environments, and contact with acidic excipients can catalyze its degradation.[1][2]
Q2: How can I identify the specific excipient causing the incompatibility?
A2: A systematic drug-excipient compatibility study is the most effective method. This involves preparing binary mixtures of this compound with each individual excipient in different ratios (e.g., 1:1, 1:3, 3:1) and subjecting them to accelerated stability conditions (e.g., 40°C and 75% relative humidity) for a defined period, such as two weeks.[1][2] Analysis of these mixtures will help pinpoint the problematic excipient(s).
Q3: What analytical techniques are recommended for detecting and quantifying this compound degradation?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the remaining this compound and identifying degradation products like thioether-rabeprazole.[1][2][3] Fourier-Transform Infrared Spectroscopy (FTIR) is also a valuable tool for observing changes in the chemical structure of this compound, such as the S=O stretching band, which can indicate degradation.[1][2] Differential Scanning Calorimetry (DSC) can also be used to assess compatibility by observing changes in the thermal behavior of the drug in the presence of excipients.[4]
Q4: I've identified an acidic excipient as the cause of degradation. What are my options?
A4: The primary solution is to replace the incompatible acidic excipient with a neutral or alkaline alternative. This compound has demonstrated good compatibility with neutral excipients like Hydroxypropyl Methylcellulose (HPMC) and alkaline excipients such as Magnesium Oxide (MgO).[1][2] Another strategy is to incorporate an alkalizing agent or stabilizer into the formulation to create a protective micro-environment around the this compound molecules.[5]
Experimental Workflow for Troubleshooting this compound-Excipient Incompatibility
Caption: Troubleshooting workflow for identifying and resolving this compound-excipient incompatibility.
Frequently Asked Questions (FAQs)
Q5: Which types of excipients are generally incompatible with this compound?
A5: Excipients with acidic functional groups are typically incompatible with this compound.[1][2] A prime example is Carbomer 934 (an acrylic acid polymer), which has been shown to cause significant degradation of this compound in the solid state.[1][2] The carboxylic acid groups in such excipients can interact with the basic benzimidazole nitrogen in this compound, leading to its breakdown.[1][2]
Q6: What is the primary degradation product of this compound in the presence of incompatible excipients?
A6: The main degradation product of this compound, particularly under acidic conditions, is thioether-rabeprazole.[1][2][6] The formation of this product is often accompanied by a noticeable color change in the formulation.
Q7: How does moisture affect the stability of this compound in formulations?
A7: this compound is sensitive to moisture, which can accelerate its degradation, especially in the presence of acidic excipients.[4][5] Therefore, it is crucial to control moisture content during manufacturing and to use packaging that protects the final product from humidity. While this compound is relatively stable under humid conditions alone, the presence of both moisture and an incompatible excipient can significantly increase the degradation rate.[3]
Q8: Are there any excipients that can help stabilize this compound?
A8: Yes, alkaline excipients, often referred to as alkalizers or stabilizers, can protect this compound from degradation. Magnesium Oxide (MgO) is a commonly used stabilizer that creates an alkaline micro-environment, which is favorable for this compound's stability.[1][2] Neutral polymers like HPMC 4000 have also shown good compatibility.[1] Some studies suggest that certain hydrophilic polymeric excipients like Brij 58 can also enhance its stability in aqueous solutions.[6][7]
Q9: What is the degradation pathway of this compound in the presence of an acidic excipient?
A9: In the presence of an acidic excipient, the acid catalyzes the degradation of this compound. The proton from the acidic excipient interacts with the basic benzimidazole nitrogen of this compound, initiating a series of reactions that ultimately lead to the formation of thioether-rabeprazole.
Degradation Pathway of this compound with an Acidic Excipient
Caption: Simplified pathway of this compound degradation initiated by an acidic excipient.
Data on this compound-Excipient Compatibility
The following tables summarize quantitative data from a study investigating the compatibility of this compound with various excipients under accelerated stability conditions (40°C and 75% relative humidity for two weeks).
Table 1: Percentage of this compound Remaining with Different Excipients
| Excipient | Drug:Excipient Ratio | This compound Remaining (%) after 2 Weeks |
| None (this compound alone) | - | 82.1 |
| HPMC 4000 | 3:1 | ~100 |
| MgO | 3:1 | ~100 |
| Carbomer 934 | 3:1 | 56.8 |
| Carbomer 934 | 1:1 | 20.2 |
| Carbomer 934 | 1:3 | 15.5 |
| Data adapted from a study by Ren et al. (2010).[1] |
Table 2: Degradation Half-Life of this compound with Carbomer 934
| Drug:Carbomer 934 Ratio | Degradation Rate Constant (k, day⁻¹) | Half-Life (t½, days) |
| 3:1 | 0.042 | 16.44 |
| 1:1 | 0.118 | 5.87 |
| 1:3 | 0.140 | 4.96 |
| Data assumes first-order kinetics and is adapted from a study by Ren et al. (2010).[1] |
Key Experimental Protocols
Protocol 1: Solid-State Drug-Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with various pharmaceutical excipients in the solid state.
Methodology:
-
Preparation of Binary Mixtures: Prepare physical mixtures of this compound with each selected excipient at different weight ratios (e.g., 3:1, 1:1, and 1:3).
-
Storage: Place the binary mixtures in open glass vials and store them under accelerated stability conditions (e.g., 40°C ± 2°C and 75% ± 5% relative humidity) for a predetermined period (e.g., two or four weeks).[1][8] A control sample of pure this compound should also be stored under the same conditions.
-
Sampling and Analysis: At specified time points (e.g., initial, 1 week, 2 weeks), withdraw samples for analysis.
-
HPLC Analysis:
-
Prepare sample solutions by dissolving a known amount of the binary mixture in a suitable solvent.
-
Analyze the solutions using a validated stability-indicating HPLC method to determine the concentration of this compound and its degradation products.[3]
-
-
FTIR Analysis:
-
Record the FTIR spectra of the samples at each time point.
-
Compare the spectra with the initial spectra to identify any changes in the characteristic peaks of this compound, which would indicate a chemical interaction.[1]
-
-
Physical Observation: Visually inspect the samples for any changes in physical appearance, such as color.[1]
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation behavior of this compound under various stress conditions to establish a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions or suspensions of this compound in various stress media.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 45 minutes).[3]
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.5 M NaOH) at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 2 hours).[3]
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 1% hydrogen peroxide) at room temperature for a specific duration (e.g., 30 minutes).[3]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
-
Neutralization (for acid and base hydrolysis): After the stress period, neutralize the samples.[3]
-
Analysis: Analyze all stressed samples using a suitable analytical method, typically HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products from the parent drug.[3] This helps in ensuring the specificity of the analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality by Design Applied Development of Immediate-Release this compound Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. whitesscience.com [whitesscience.com]
- 6. Effect of pharmaceutical excipients on aqueous stability of this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing Rabeprazole Drug Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Rabeprazole drug delivery systems in preclinical models. It includes frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and comparative data to facilitate successful formulation and evaluation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging molecule to formulate for oral delivery? A1: this compound sodium is highly unstable in acidic environments, such as the gastric fluid. It rapidly degrades at low pH, which can lead to a significant loss of the active pharmaceutical ingredient before it reaches its absorption site in the intestine, thereby reducing bioavailability.[1][2] It is also sensitive to moisture, heat, and light, requiring careful handling and formulation strategies to ensure stability.[2][3]
Q2: What is the primary goal of advanced drug delivery systems for this compound? A2: The main objectives are to protect this compound from degradation in the stomach's acidic environment and to ensure its release in the upper intestine where it is absorbed.[1][4] Many systems also aim to prolong the gastric residence time, which can improve bioavailability, reduce dosing frequency, and enhance therapeutic efficacy for conditions like peptic ulcers.[5][6]
Q3: What are some common advanced delivery systems being explored for this compound in preclinical models? A3: Common systems include enteric-coated tablets or pellets, mucoadhesive microspheres, floating microspheres, and various nanoparticle formulations (e.g., solid lipid nanoparticles, polymeric nanoparticles).[4][6][7][8] These systems are designed to offer acid protection, controlled release, and targeted delivery.
Q4: How does the pKa of this compound influence its action? A4: this compound has a high pKa of approximately 5.0, which means it can be activated to its therapeutic form at a higher pH compared to other proton pump inhibitors (PPIs).[9] This property may contribute to a faster onset of acid suppression, a key advantage in treating acid-related disorders.[9]
Q5: What is the typical oral bioavailability of this compound and why is it not 100%? A5: The absolute oral bioavailability of this compound is approximately 52%.[5][10] This is primarily due to its degradation in the acidic gastric environment and first-pass metabolism in the liver by cytochrome P450 enzymes (CYP2C19 and CYP3A4).[2][10]
Troubleshooting Guides
This section addresses common issues encountered during the formulation and preclinical evaluation of this compound delivery systems.
Formulation & In Vitro Characterization
-
Q: My formulation shows low drug entrapment/loading efficiency. What are the potential causes and solutions?
-
A:
-
Cause: Poor solubility of this compound in the chosen organic solvent during preparation (e.g., in emulsification solvent evaporation techniques).[7]
-
Solution: Screen different organic solvents or solvent systems (e.g., dichloromethane and ethanol) to improve drug solubility.[11] Increase the polymer concentration, as this has been shown to correlate with higher drug incorporation efficiency.[7]
-
Cause: Drug leakage into the external aqueous phase during formulation.
-
Solution: Optimize the surfactant type and concentration (e.g., Tween 80) to ensure stable emulsion droplets and minimize drug diffusion before solidification of the particles.[7]
-
Cause: Incompatibility between the drug and the polymer matrix.
-
Solution: Perform pre-formulation studies (e.g., DSC, FTIR) to ensure compatibility. Consider using different polymers like HPMC, Carbopol, or Eudragit, which have shown good compatibility and release characteristics.[5][6]
-
-
-
Q: The in vitro drug release profile is too fast or shows an initial "burst release." How can I achieve a more sustained release?
-
A:
-
Cause: A significant portion of the drug is adsorbed on the surface of the nanoparticles/microspheres.
-
Solution: Optimize the washing steps after particle preparation to remove surface-adsorbed drug.
-
Cause: The polymer matrix is too porous or degrades too quickly.
-
Solution: Increase the polymer concentration or use a higher molecular weight polymer to create a denser matrix. Blending polymers (e.g., HPMC and Carbopol 934p) can also modulate the release profile.[5]
-
Cause: The particle size is too small, leading to a large surface area and rapid dissolution.
-
Solution: Adjust formulation parameters (e.g., homogenization speed, polymer concentration) to achieve a larger average particle size.
-
-
-
Q: My enteric-coated formulation fails the acid resistance test, showing significant drug release in 0.1N HCl.
-
A:
-
Cause: Insufficient thickness of the enteric coating layer.
-
Solution: Increase the coating weight gain during the fluid bed coating process. Formulations often require multiple layers of coating to ensure complete protection.[5][12]
-
Cause: Cracks or imperfections in the coating layer.
-
Solution: Optimize the coating process parameters (inlet air temperature, spray rate, atomization pressure). Ensure the use of a plasticizer in the coating solution to improve film flexibility.
-
Cause: Inappropriate choice of enteric polymer.
-
Solution: Use polymers with a higher pH dissolution threshold, such as certain grades of Eudragit (e.g., L-100) or HPMCP, which are designed to dissolve in the intestinal pH.[4][12] A sub-coating or seal coating is often applied before the enteric layer to protect the alkaline drug core from interacting with the acidic enteric polymer.[12][13]
-
-
Preclinical In Vivo Studies
-
Q: I am observing low and highly variable oral bioavailability in my rat model. What could be the issue?
-
A:
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Cause: In vivo degradation of the drug despite an enteric coating. The gastric pH of a fasted rat can be different from standard test media.
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Solution: Ensure the delivery system provides robust protection. For liquid formulations, co-administering an alkali stabilizer like sodium bicarbonate can transiently increase stomach pH and protect the drug.[14]
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Cause: Poor absorption due to low membrane permeability or rapid transit past the absorption window.
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Solution: Incorporate permeation enhancers like Carbopol 934 into the formulation.[6] Develop mucoadhesive systems to prolong contact time with the intestinal mucosa.[6]
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Cause: High inter-individual variability in animal physiology (e.g., gastric emptying time, metabolic rate).
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Solution: Increase the number of animals per group to improve statistical power. Ensure strict standardization of experimental conditions, including fasting period and administration technique.[15]
-
-
-
Q: The therapeutic effect in my pylorus ligation-induced ulcer model is lower than expected.
-
A:
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Cause: Insufficient dose or drug release at the site of action.
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Solution: Re-evaluate the dose based on pharmacokinetic data. Ensure the formulation releases the drug effectively at intestinal pH. The timing of administration is critical; drugs should be given 30-60 minutes prior to the pylorus ligation to ensure they are present before acid accumulation begins.[15]
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Cause: The formulation is not reaching the ulcer site effectively.
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Solution: Consider gastro-retentive formulations like floating microspheres, which are designed to remain in the stomach for an extended period, allowing for sustained local drug action.[7][11]
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Cause: The ulcer induction method itself has high variability.
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Solution: Standardize the surgical procedure meticulously to avoid variations in ligation tightness and tissue damage.[16] Ensure a consistent fasting period (typically 24 hours) to minimize food content in the stomach.[17]
-
-
Experimental Protocols & Data
Protocol 1: Preparation of this compound Mucoadhesive Microspheres
This protocol is based on the emulsification solvent evaporation technique.[5]
-
Organic Phase Preparation: Dissolve a specific amount of this compound sodium and polymers (e.g., HPMC and Carbopol 934p in a 1:1 to 1:4 drug-to-polymer ratio) in 50 mL of distilled water.[5]
-
Oil Phase Preparation: Prepare a mixture of liquid paraffin containing Span 80 as the emulsifying agent.
-
Emulsification: Add the aqueous drug-polymer solution slowly to the oil phase while stirring continuously with a mechanical stirrer at a constant speed (e.g., 1000 rpm) to form a water-in-oil (w/o) emulsion.
-
Solvent Evaporation: Continue stirring for 2-3 hours to allow for the complete evaporation of the aqueous solvent, leading to the formation of solid microspheres.
-
Collection and Washing: Collect the formed microspheres by filtration. Wash them several times with a suitable solvent (e.g., petroleum ether or n-hexane) to remove any residual oil and surfactant.
-
Drying: Dry the washed microspheres in a desiccator at room temperature for 24 hours.
-
Characterization: Evaluate the microspheres for particle size, drug entrapment efficiency, mucoadhesive properties, and in vitro drug release.
Protocol 2: Pylorus Ligation-Induced Ulcer Model in Rats
This is a standard model to evaluate the anti-ulcer efficacy of drug formulations.[15][17]
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Animal Preparation: Use Wistar rats (150-200g). Fast the animals for 24 hours prior to the experiment, with free access to water.[15][16] House them in cages with raised wire mesh bottoms to prevent coprophagy.[16]
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Grouping: Divide animals into groups (n=6 per group):
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Control Group: Receives the vehicle (e.g., 1% w/v CMC).
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Standard Group: Receives a standard drug (e.g., pure this compound 20 mg/kg).
-
Test Group(s): Receive the developed this compound formulation at equivalent doses.
-
-
Drug Administration: Administer the vehicle, standard, or test formulation orally 30 minutes before the surgical procedure.[15]
-
Surgical Procedure (Pylorus Ligation):
-
Anesthetize the rat using a suitable anesthetic (e.g., ether).
-
Make a midline abdominal incision of about 1 cm just below the xiphoid process.
-
Isolate the stomach and ligate the pyloric end with a silk suture. Be careful not to damage the blood supply.[16]
-
Close the abdominal wall with sutures.
-
-
Post-Surgery: Deprive the animals of food and water for the duration of the experiment (typically 19 hours).[17]
-
Sample Collection and Analysis:
-
After 19 hours, sacrifice the animals by cervical dislocation or CO2 anesthesia.[16]
-
Open the abdomen and ligate the esophageal end.
-
Remove the stomach and collect its contents into a centrifuge tube.
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Measure the volume of gastric juice and determine its pH.
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Centrifuge the contents and analyze the supernatant for free and total acidity by titrating against 0.01N NaOH.[17]
-
-
Ulcer Index Measurement:
-
Cut the stomach open along the greater curvature and wash it with saline.
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Pin the stomach on a corkboard and examine the gastric mucosa for ulcers using a magnifying glass.
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Score the ulcers based on their number and severity to calculate the Ulcer Index (UI).
-
Calculate the percentage of ulcer protection compared to the control group.
-
Comparative Data Tables
Table 1: Comparison of Pharmacokinetic Parameters for this compound Formulations (Note: Data is compiled from different studies for illustrative purposes and may vary based on preclinical model and formulation specifics.)
| Parameter | Conventional this compound (20 mg/kg) | Floating Microspheres | Mucoadhesive Microspheres | Reference |
| Bioavailability (%) | ~52% | Enhanced | Enhanced | [5][10] |
| Tmax (hours) | 3.30 ± 0.60 | Prolonged | Prolonged | [18] |
| Cmax (µg/mL) | 0.18 ± 0.03 | Modulated | Modulated | [18] |
| t½ (hours) | 1 - 2 | 2.29 ± 0.42 (extended) | Extended | [5][18] |
Table 2: Efficacy of Different PPIs in Pylorus Ligation Model (Rat) (Data adapted from a comparative study.)
| Treatment Group (20 mg/kg) | Gastric Volume (ml) | Total Acidity (mEq/L) | Ulcer Index | % Protection | Reference |
| Control (Vehicle) | 7.8 ± 0.45 | 135.2 ± 5.6 | 4.5 ± 0.22 | - | [15] |
| Omeprazole | 3.1 ± 0.18 | 65.4 ± 3.1 | 1.8 ± 0.15 | 60% | [15] |
| Lansoprazole | 3.5 ± 0.21 | 72.8 ± 4.2 | 2.1 ± 0.19 | 53% | [15] |
| This compound | 2.5 ± 0.15 | 55.1 ± 2.8 | 1.2 ± 0.11 | 73% | [15] |
| p < 0.05 compared to control group. |
Visualizations
Diagrams of Workflows and Mechanisms
Caption: Workflow for preclinical evaluation of this compound delivery systems.
Caption: Troubleshooting guide for low in vivo performance of this compound.
Caption: Mechanism of action for this compound on the gastric proton pump.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Quality by Design Applied Development of Immediate-Release this compound Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20823278.fs1.hubspotusercontent-na1.net [20823278.fs1.hubspotusercontent-na1.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Formulation and Characterization of Microsphere Containing this compound Sodium [ijaresm.com]
- 7. Formulation and evaluation of floating microspheres containing this compound [wisdomlib.org]
- 8. ijsr.net [ijsr.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. impactfactor.org [impactfactor.org]
- 14. mdpi.com [mdpi.com]
- 15. Comparative Study of Proton Pump Inhibitors on Dexamethasone Plus Pylorus Ligation Induced Ulcer Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 17. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
Challenges in developing immediate-release Rabeprazole formulations for research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on immediate-release rabeprazole formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an immediate-release formulation of this compound?
A1: The main challenges stem from the inherent instability of this compound sodium. It is a proton-pump inhibitor (PPI) that is highly susceptible to degradation in acidic environments, such as the stomach.[1][2][3] Additionally, it is sensitive to moisture, heat, and certain organic solvents.[1] Therefore, an immediate-release formulation must be designed to protect the active pharmaceutical ingredient (API) from gastric acid while still allowing for rapid dissolution and absorption to achieve a quick onset of action.[1][4]
Q2: Why can't conventional enteric coatings be used for an immediate-release this compound tablet?
A2: Conventional enteric coatings are designed to delay the release of a drug until it reaches the higher pH of the small intestine. This fundamentally contradicts the goal of an immediate-release formulation, which aims for rapid action in the stomach.[1] While enteric coatings protect this compound from stomach acid, they result in a delayed onset of action, with a Tmax of 3.5–4.5 hours, which is not suitable for conditions requiring immediate therapeutic relief.[1]
Q3: What are the common strategies to protect this compound from acid degradation in an immediate-release formulation?
A3: Several strategies are employed to create a protective microenvironment for this compound in the stomach:
-
Buffering Agents: Incorporating alkaline excipients such as sodium bicarbonate, magnesium oxide, calcium carbonate, or trisodium phosphate can neutralize gastric acid in the immediate vicinity of the dissolving tablet, thus protecting the this compound.[1][5]
-
Dry-Coated Tablets: This involves a tablet-in-tablet technology where an inner core of this compound is surrounded by an outer layer of a buffering agent like sodium bicarbonate. The outer layer dissolves first, neutralizing the stomach acid before the inner core containing the drug is exposed.[1][4]
-
Alkaline Stabilizers: Using alkali stabilizers within the core formulation helps to maintain a higher pH within the tablet matrix as it disintegrates.[1]
Q4: How does the manufacturing process (direct compression vs. wet granulation) affect the stability of immediate-release this compound?
A4: The manufacturing process can significantly impact stability.
-
Direct Compression: This method is often preferred as it avoids the use of water or organic solvents, which can degrade this compound. One study showed that a direct compression formulation with zinc stearate and magnesium oxide was the most stable and effective.[6]
-
Wet Granulation: While a common tablet manufacturing technique, wet granulation can be problematic for moisture-sensitive drugs like this compound. If this method is used, non-aqueous binders may be necessary to minimize degradation. Formulations prepared by wet granulation have shown higher hardness but lower dissolution rates.[6]
Q5: What are the key analytical methods for assessing the quality of immediate-release this compound formulations?
A5: The primary analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for the quantitative determination of this compound and its impurities or degradation products.[7][8][9] It is crucial for stability-indicating assays.
-
UV-Visible Spectrophotometry: This method can be used for the quantitative analysis of this compound in commercial dosage forms and for dissolution testing.[10][11]
-
Dissolution Testing: In vitro dissolution studies are essential to evaluate the drug release profile. For immediate-release formulations, this is typically performed in a medium that simulates the gastric environment, often with the addition of buffers to assess the protective mechanism of the formulation.[4][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Assay/High Impurity Levels in Stability Samples | 1. Inadequate protection from gastric acid. 2. Incompatible excipients. 3. Exposure to moisture or heat during manufacturing or storage. 4. Interaction with acidic enteric coating materials if a seal coat is not used.[12] | 1. Increase the amount or change the type of buffering agent. 2. Conduct excipient compatibility studies. Common stabilizers include magnesium oxide and calcium carbonate.[1] 3. Implement stringent environmental controls during manufacturing and use appropriate packaging (e.g., Alu-Alu blisters).[2] 4. Apply a seal coat of a water-insoluble polymer between the drug core and any acidic coating.[2][12] |
| Variable or Slow Dissolution Rates | 1. Inconsistent mixing of the drug and excipients. 2. High tablet hardness. 3. Formation of an insoluble complex between the drug and other excipients (e.g., sodium lauryl sulfate).[13] 4. Issues with the dissolution method itself, such as improper deaeration of the medium or incorrect apparatus setup. | 1. Optimize the blending process to ensure content uniformity. 2. Adjust compression force to achieve optimal hardness without compromising dissolution. 3. Evaluate the compatibility of all excipients. If an insoluble complex is suspected, consider alternative surfactants or excipients. 4. Troubleshoot the dissolution method by verifying all parameters and ensuring proper execution of the procedure.[13][14] |
| Discoloration of Tablets | 1. Degradation of this compound, which is known to form colored degradation products upon exposure to acidic conditions or moisture.[12] 2. Interaction with reactive impurities in excipients. | 1. Enhance the protective measures against acid and moisture as described above. 2. Use high-purity excipients and perform compatibility testing. |
| Inconsistent Bioavailability in Preclinical Studies | 1. Incomplete protection from gastric acid leading to in-vivo degradation. 2. Poor solubility of the formulation. 3. Significant first-pass metabolism. | 1. Re-evaluate the buffering capacity of the formulation. 2. Consider solubility enhancement techniques such as solid dispersion with polymers like PEG.[15] 3. While this compound's metabolism is less affected by CYP2C19 polymorphism compared to other PPIs, ensure the preclinical model is appropriate.[1] |
Quantitative Data Summary
Table 1: Impact of Formulation Strategy on this compound Dissolution
| Formulation Strategy | Key Excipients | Dissolution Rate | Reference |
| Dry-Coated Tablet | Inner Core: this compound, Mannitol, etc. Outer Layer: Sodium Bicarbonate | ≥ 90% in 30 minutes | [16] |
| Buffered Tablet | Sodium Bicarbonate, Trisodium Phosphate, Magnesium Oxide, Calcium Carbonate, Crospovidone | Not specified, but designed for immediate release | [5] |
| Direct Compression | This compound, Zinc Stearate, Magnesium Oxide | 100.58% in 45 minutes | [6] |
| Wet Granulation | This compound, Magnesium Stearate | Lower dissolution rate compared to direct compression | [6] |
Table 2: Stability of this compound Under Stress Conditions
| Stress Condition | Degradation | Key Degradation Products | Reference |
| Acid Hydrolysis (0.1 M HCl, 60°C, 45 min) | Significant degradation | Unspecified | [7] |
| Base Hydrolysis (0.5 M NaOH, 60°C, 2 h) | Very unstable | Unspecified | [7] |
| Oxidation (1% H₂O₂, RT, 30 min) | More labile; ~8.50% total impurities | Imp-4 (3.27%) | [7] |
| Hydrolysis (Water, 60°C, 3 h) | Significant degradation; ~4.07% total impurities | Imp-6 (2.01%) | [7] |
| Accelerated Stability (40°C/75% RH, 3 months) | ~1.10% drug degradation (for optimized direct compression formulation) | Not specified | [6] |
Experimental Protocols
1. Protocol for In Vitro Dissolution Testing of Immediate-Release this compound Tablets
-
Apparatus: USP Type II (Paddle)
-
Dissolution Medium: 900 mL of Simulated Gastric Fluid (without pepsin) or a pH 8.0 buffer, depending on the formulation's release mechanism. Some studies use 0.1 N HCl for a period to test the protective layer, followed by a change to a higher pH buffer.[2][3] For formulations with a buffering outer layer, a single-stage dissolution in a suitable buffer may be appropriate.
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 75 RPM
-
Sampling Times: 5, 10, 15, 30, and 45 minutes.
-
Sample Analysis: Withdraw aliquots at each time point, filter through a 0.45 µm filter, and analyze the concentration of this compound using a validated HPLC or UV spectrophotometric method.[1][4]
2. Protocol for Stability-Indicating HPLC Method for this compound
-
Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient mixture of:
-
Solvent A: 0.025 M KH₂PO₄ buffer with 0.1% triethylamine (pH 6.4) and acetonitrile (90:10 v/v).
-
Solvent B: Acetonitrile and water (90:10 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Procedure: Prepare standard and sample solutions in a suitable diluent. Inject into the HPLC system and record the chromatograms. The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[7]
Visualizations
Caption: this compound degradation pathway.
Caption: Immediate-release this compound formulation workflow.
References
- 1. Quality by Design Applied Development of Immediate-Release this compound Sodium Dry-Coated Tablet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. whitesscience.com [whitesscience.com]
- 3. rjptonline.org [rjptonline.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. nmsreview.org [nmsreview.org]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation and Application of a New Reversed Phase HPLC Method for In Vitro Dissolution Studies of this compound Sodium in Delayed-Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of this compound Sodium in Commercial Dosage Forms by Spectrophotometry [jstage.jst.go.jp]
- 11. Formulation and Validation of An Analytical Method for the Estimation of this compound Sodium Delayed-Release Tablets | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Quality by Design Applied Development of Immediate-Release this compound Sodium Dry-Coated Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Rabeprazole Interactions in Co-Administration Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize rabeprazole interactions with other compounds in co-administration studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and how does it differ from other proton pump inhibitors (PPIs)?
A1: this compound is primarily metabolized through a non-enzymatic pathway, leading to the formation of a thioether metabolite. While cytochrome P450 (CYP) enzymes, specifically CYP2C19 and CYP3A4, are involved in its metabolism to a lesser extent, the non-enzymatic route is the major clearance mechanism.[1][2] This metabolic profile distinguishes this compound from other PPIs like omeprazole and lansoprazole, which are more heavily reliant on the CYP2C19 pathway for their metabolism. This reduced dependence on CYP2C19 makes this compound's pharmacokinetics less susceptible to genetic polymorphisms of this enzyme.[2]
Q2: My compound is a known substrate of CYP2C19. Is this compound a suitable PPI for co-administration studies?
A2: this compound is generally considered a more suitable option for co-administration with CYP2C19 substrates compared to other PPIs. Its lower dependence on CYP2C19 for metabolism reduces the likelihood of competitive inhibition.[2] However, it is still crucial to conduct in vitro studies to assess the potential for interaction. For instance, in extensive and intermediate metabolizers of CYP2C19, this compound has been shown to increase the exposure of clopidogrel (a CYP2C19 substrate) and decrease the exposure of its active metabolite.[3]
Q3: Are there any clinically significant interactions between this compound and drugs that are not metabolized by CYP enzymes?
A3: Yes, interactions can occur through mechanisms other than CYP inhibition. The primary mechanism is related to the pharmacological action of this compound, which is the elevation of gastric pH. This can alter the absorption of drugs whose solubility is pH-dependent. For example, the absorption of ketoconazole, an antifungal agent, is reduced in the presence of this compound due to the increased gastric pH.[1][4] Conversely, the absorption of digoxin may be moderately increased.[1] Additionally, this compound may interact with efflux transporters like P-glycoprotein (P-gp), potentially affecting the disposition of P-gp substrates.
Q4: What are the key considerations when designing a clinical drug-drug interaction (DDI) study involving this compound?
A4: When designing a clinical DDI study with this compound, it is important to consider the following:
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Subject Phenotyping: Genotyping for CYP2C19 is recommended to assess the impact of metabolic status on the interaction.[3]
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Study Design: A randomized, crossover design is often appropriate to minimize inter-individual variability.
-
Pharmacokinetic Sampling: Intensive pharmacokinetic sampling should be conducted to accurately determine key parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration).
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Pharmacodynamic Endpoints: For drugs where a pharmacodynamic effect can be measured (e.g., antiplatelet effect of clopidogrel), these should be included as endpoints.[5][6]
Q5: How should I manage a patient who needs to take this compound and warfarin concomitantly?
A5: While some studies have suggested a potential for PPIs to enhance the effect of warfarin, clinical studies with this compound have not shown a significant pharmacokinetic interaction.[7][8][9] However, due to the potential for interpatient variability, it is prudent to monitor the International Normalized Ratio (INR) closely when initiating or discontinuing this compound in a patient stabilized on warfarin.[7][8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpectedly high plasma concentrations of the co-administered drug. | Inhibition of metabolic enzymes (CYP450) by this compound or its metabolites. | Conduct in vitro CYP inhibition assays to determine the IC50 values of this compound and its major metabolites against the relevant CYP isoforms. |
| Inhibition of efflux transporters (e.g., P-glycoprotein) by this compound. | Perform in vitro transporter interaction studies (e.g., using Caco-2 cells) to assess if the co-administered drug is a substrate and if this compound is an inhibitor of the relevant transporter. | |
| Unexpectedly low plasma concentrations of the co-administered drug. | Altered absorption due to increased gastric pH. | Evaluate the pH-dependent solubility of the co-administered drug. If solubility is acid-dependent, consider alternative acid-suppressing agents (e.g., H2-receptor antagonists) or staggered administration times, although the latter may not be effective with PPIs. |
| Induction of metabolic enzymes by this compound. | While less common, this compound could potentially induce certain enzymes. Conduct in vitro enzyme induction assays to investigate this possibility. | |
| High inter-individual variability in the pharmacokinetic data. | Genetic polymorphism of CYP2C19. | Genotype study participants for CYP2C19 to stratify the analysis and understand the influence of metabolic status on the interaction. |
| Discrepancy between in vitro and in vivo DDI results. | Involvement of multiple interaction mechanisms in vivo. | Consider the interplay of metabolic and transporter-mediated interactions, as well as the effect of gastric pH. Physiologically-based pharmacokinetic (PBPK) modeling can be a useful tool to integrate these factors and predict in vivo outcomes. |
| Formation of active metabolites of the co-administered drug is affected. | Ensure that the analytical method quantifies both the parent drug and its major active metabolites. The interaction may primarily affect the formation of the active moiety.[3] |
Quantitative Data on this compound Interactions
In Vitro CYP450 Inhibition
| CYP Isoform | Inhibitor | IC50 (µM) | Ki (µM) | Reference |
| CYP2C19 | This compound | ≥ 25 | 17 - 21 | Li et al., 2004 |
| This compound Thioether | - | 2 - 8 | Li et al., 2004 | |
| CYP2C9 | This compound | > 40 | - | Li et al., 2004 |
| This compound Thioether | - | 6 | Li et al., 2004 | |
| CYP3A4 | This compound | > 40 | - | Li et al., 2004 |
| This compound Thioether | - | 15 | Li et al., 2004 | |
| CYP1A2 | This compound | > 40 | - | Li et al., 2004 |
| CYP2D6 | This compound | > 40 | - | Li et al., 2004 |
| This compound Thioether | - | 12 | Li et al., 2004 |
Clinical Pharmacokinetic Interactions
| Co-administered Drug | Effect on Co-administered Drug's Pharmacokinetics | Magnitude of Change | Study Population | Reference |
| Atazanavir | Decreased absorption | Cmax: ↓ 71% AUC: ↓ 70% | Healthy Volunteers | Gertz et al., 2017[10] |
| Clopidogrel (Active Metabolite) | Decreased formation | Cmax: ↓ 34% (EMs), ↓ 19% (IMs) AUC: ↓ 28% (EMs), ↓ 16% (IMs) | Healthy Volunteers (CYP2C19 Genotyped) | Ye et al., 2021[3] |
| Digoxin | Moderately increased absorption | Cmax and AUC: ~10% increase | Healthy Volunteers | Fuhr & Jetter, 2002[1] |
| Ketoconazole | Decreased absorption | Significant decrease in plasma levels | - | Product Monograph[4] |
| Warfarin | No significant change in pharmacokinetics | Not significant | Healthy Subjects | Funck-Brentano et al., 2013[8] |
| Diazepam | No significant change in pharmacokinetics | Not significant | Healthy Volunteers | FDA Clinical Pharmacology Review[11] |
| Tacrolimus | No significant interaction observed | Concentration/dose ratio remained low | Liver Transplant Patients | Itabashi et al., 2008[12][13] |
| Methotrexate | Potential for decreased elimination | Case reports of delayed elimination | Patients | Santucci et al., 2010[14]; Bezabeh et al., 2012[15] |
| Nelfinavir | Decreased absorption | Substantially reduced plasma concentrations | - | Drugs.com[16] |
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its metabolites on major human CYP450 isoforms.
Methodology:
-
Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
-
Substrates: Use isoform-specific probe substrates at a concentration approximate to their Km value.
-
Incubation:
-
Prepare a series of dilutions of this compound (or its metabolite).
-
Pre-incubate the test compound with HLM and NADPH-generating system in a phosphate buffer (pH 7.4).
-
Initiate the reaction by adding the probe substrate.
-
Incubate at 37°C for a specific time, ensuring linear metabolite formation.
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for metabolite formation using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Clinical Drug-Drug Interaction Study (Example: this compound and a Novel Compound)
Objective: To evaluate the effect of multiple doses of this compound on the single-dose pharmacokinetics of a novel investigational drug.
Methodology:
-
Study Design: A randomized, open-label, two-period, crossover study.
-
Study Population: Healthy male and female volunteers. Genotype subjects for CYP2C19.
-
Treatment Periods:
-
Period 1 (Reference): Subjects receive a single oral dose of the investigational drug.
-
Washout Period: A sufficient washout period (at least 5 half-lives of the investigational drug) is required between periods.
-
Period 2 (Test): Subjects receive this compound (e.g., 20 mg once daily) for several days to achieve steady-state. On the last day of this compound administration, a single oral dose of the investigational drug is co-administered.
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose) after the administration of the investigational drug in both periods.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentrations of the investigational drug and its major metabolites in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic and Statistical Analysis:
-
Calculate pharmacokinetic parameters (AUC0-t, AUC0-inf, Cmax, tmax, t1/2) for the investigational drug using non-compartmental analysis.
-
Perform statistical analysis (e.g., ANOVA) on the log-transformed AUC and Cmax values to determine the geometric mean ratios (GMRs) and 90% confidence intervals for the test versus reference treatments.
-
A significant interaction is typically concluded if the 90% CI for the GMR falls outside the bioequivalence range of 80-125%.
-
Visualizations
Caption: Metabolic pathway of this compound, highlighting the major non-enzymatic route.
Caption: General workflow for assessing drug-drug interactions in co-administration studies.
References
- 1. This compound: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. Effects of this compound on the Pharmacokinetics of Clopidogrel and Its Active Metabolite in Healthy Volunteers with Different CYP2C19 Genotypes | China Pharmacy;(12): 601-607, 2021. | WPRIM [pesquisa.bvsalud.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Effects of this compound on the antiplatelet effects and pharmacokinetics of clopidogrel in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. sefap.org [sefap.org]
- 9. Using warfarin with proton pump inhibitors (PPIs) – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 10. Meal Effects Confound Attempts to Counteract this compound-Induced Hypochlorhydria Decreases in Atazanavir Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Interaction between tacrolimus and lansoprazole, but not this compound in living-donor liver transplant patients with defects of CYP2C19 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Severe Intoxication with Methotrexate Possibly Associated with Concomitant Use of Proton Pump Inhibitors | Anticancer Research [ar.iiarjournals.org]
- 15. Accumulating Evidence for a Drug–Drug Interaction Between Methotrexate and Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reference.medscape.com [reference.medscape.com]
Validation & Comparative
Rabeprazole vs. Lansoprazole: An In Vitro Comparative Analysis of Proton Pump Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the potency and efficacy of two widely used proton pump inhibitors (PPIs), rabeprazole and lansoprazole. The focus of this analysis is their direct inhibitory effect on the gastric H+/K+-ATPase, the final enzyme in the pathway of acid secretion in the stomach. This document synthesizes experimental data to offer a clear comparison for research and drug development purposes.
Data Presentation: In Vitro Potency and Efficacy
| Parameter | This compound | Lansoprazole | Reference |
| Mechanism of Action | Irreversible inhibition of the H+/K+-ATPase (proton pump) | Irreversible inhibition of the H+/K+-ATPase (proton pump) | [1] |
| Activation | Acid-catalyzed conversion to a reactive sulfenamide species | Acid-catalyzed conversion to a reactive sulfenamide species | [1] |
| pKa | Higher pKa, allowing for faster activation at a less acidic pH | Lower pKa compared to this compound, requiring a more acidic environment for activation | [2] |
| Rate of Inhibition | Faster onset of H+/K+-ATPase inhibition in vitro | Slower onset of inhibition compared to this compound | [3][4] |
| Cysteine Binding Sites | Covalently binds to cysteine residues on the alpha-subunit of the H+/K+-ATPase, including Cys813, Cys822, Cys892, and Cys321. | Covalently binds to cysteine residues on the alpha-subunit of the H+/K+-ATPase, including Cys813, Cys892, and Cys321. | [4] |
Experimental Protocols
The following is a representative methodology for an in vitro comparison of the inhibitory potency of this compound and lansoprazole on the H+/K+-ATPase.
Isolation of Gastric H+/K+-ATPase-Enriched Vesicles
A common source for the enzyme is the gastric mucosa of hogs or rabbits. The protocol generally involves the following steps:
-
Tissue Homogenization: Gastric mucosal scrapings are homogenized in a buffered sucrose solution.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cellular debris and enrich for microsomal fractions containing the H+/K+-ATPase.
-
Density Gradient Centrifugation: The microsomal fraction is further purified using a sucrose or Ficoll density gradient to isolate vesicles rich in the proton pump.
-
Protein Quantification: The protein concentration of the final vesicle preparation is determined using a standard method, such as the Bradford or Lowry assay.
In Vitro H+/K+-ATPase Inhibition Assay
The inhibitory activity of the compounds is assessed by measuring the ATP hydrolysis activity of the isolated enzyme.
-
Activation of the Inhibitors: this compound and lansoprazole are prodrugs that require an acidic environment for activation. The compounds are typically pre-incubated in an acidic buffer (e.g., pH 1.0-4.0) to convert them to their active sulfenamide forms.
-
Enzyme Reaction:
-
The H+/K+-ATPase-enriched vesicles are incubated with varying concentrations of the activated this compound or lansoprazole.
-
The reaction is initiated by the addition of ATP in the presence of Mg2+ and K+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
-
Measurement of ATPase Activity: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified. This is often done using a colorimetric method, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Mechanism of Action of Proton Pump Inhibitors
Caption: Mechanism of proton pump inhibition.
Experimental Workflow for In Vitro Comparison
Caption: In vitro H+/K+-ATPase inhibition assay workflow.
References
- 1. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of omeprazole, lansoprazole, pantoprazole, and this compound in the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are the orally administered proton pump inhibitors equivalent? A comparison of lansoprazole, omeprazole, pantoprazole, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
A Head-to-Head Preclinical and Clinical Pharmacology Comparison of Rabeprazole and Esomeprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rabeprazole and Esomeprazole, two prominent proton pump inhibitors (PPIs), focusing on their preclinical characteristics and how these translate to clinical pharmacodynamic effects. While direct head-to-head preclinical studies in animal models are limited in publicly available literature, this comparison synthesizes fundamental biochemical properties, in vitro metabolic data, and extensive clinical pharmacodynamic findings to offer a comprehensive overview for research and development professionals.
Mechanism of Action: Covalent Inhibition of the Gastric H+,K+-ATPase
Both this compound and Esomeprazole are substituted benzimidazoles that act as prodrugs. They require activation in an acidic environment to inhibit the gastric H+,K+-ATPase (the proton pump), which is the final step in the secretion of gastric acid. Following absorption and systemic distribution, these lipophilic compounds accumulate in the acidic secretory canaliculi of parietal cells.
In this acidic environment, they undergo a molecular rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the alpha-subunit of the H+,K+-ATPase, leading to its irreversible inhibition.[1] Restoration of acid secretion requires the synthesis of new proton pump molecules, which provides a long-lasting therapeutic effect despite the short plasma half-lives of the drugs.[1]
Caption: General mechanism of proton pump inhibitors (PPIs).
Pharmacodynamic Properties: Acid Suppression
The primary pharmacodynamic effect of this compound and Esomeprazole is the suppression of gastric acid. This is typically quantified by measuring the intragastric pH over a 24-hour period. The goal of therapy for acid-related disorders is to maintain the intragastric pH above 4.0, which is critical for the healing of erosive esophagitis.
Clinical studies in healthy volunteers and patients with GERD consistently demonstrate that Esomeprazole 40 mg provides more effective and sustained acid control compared to this compound 20 mg.[2] On day 5 of treatment, Esomeprazole maintains intragastric pH > 4.0 for a significantly longer duration.[2][3]
Table 1: Comparison of Gastric Acid Suppression in Human Volunteers (Day 5)
| Parameter | Esomeprazole (40 mg) | This compound (20 mg) | Reference |
| Median Intragastric pH | 4.7 | 3.8 | [4] |
| % Time with pH > 4.0 | 65% | 48% | [4] |
| Mean Time with pH > 4.0 (hours) | 14.0 h | 12.1 h | [2] |
Physicochemical and Activation Differences
While both drugs share a core mechanism, their chemical properties differ, which influences their rate of activation. This compound has a higher pKa value compared to other PPIs. This property allows it to be activated more rapidly over a wider pH range, which is theorized to contribute to a faster onset of action on the first day of treatment.[5] However, some clinical studies show that the onset of acid inhibition within the first few hours does not differ significantly between the two drugs.[4]
Pharmacokinetics and Metabolism
Both Esomeprazole and this compound are metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.
-
Esomeprazole , the S-isomer of omeprazole, is metabolized by CYP2C19 and CYP3A4. Its metabolism is highly dependent on the genetic polymorphism of CYP2C19. Individuals who are "poor metabolizers" have higher plasma concentrations and experience greater acid suppression.[4]
-
This compound is also metabolized by CYP2C19 and CYP3A4, but it has a significant non-enzymatic pathway where it is reduced to a thioether metabolite.[6] This makes this compound's overall metabolism less dependent on the CYP2C19 genotype compared to Esomeprazole, leading to more predictable plasma levels across different patient populations.[7]
Caption: Metabolic pathways of Esomeprazole and this compound.
In Vitro Inhibition of CYP450 Enzymes
In vitro studies using human liver microsomes have been conducted to assess the potential for these PPIs to act as inhibitors of CYP enzymes, which is an indicator of potential drug-drug interactions. In these preclinical models, this compound generally shows lower inhibitory potency against CYP2C19 compared to Esomeprazole.
Table 2: In Vitro Inhibitory Potency (Ki) on CYP2C19
| Compound | Ki (μM) for CYP2C19 Inhibition | Reference |
| Esomeprazole | ~8 μM | [8] |
| This compound | 17 - 21 μM | [8] |
| Lower Ki values indicate higher inhibitory potency. |
Experimental Protocols
The data presented in this guide are derived from established experimental models. Below are summaries of the typical methodologies employed.
Protocol 1: In Vivo Intragastric pH Monitoring in Humans
This protocol is standard for assessing the pharmacodynamic effect of acid-suppressing drugs.
-
Subject Recruitment: Healthy, Helicobacter pylori-negative volunteers are recruited. Subjects are often genotyped for CYP2C19 to assess metabolic status.[4]
-
Study Design: A randomized, two-way crossover design is typically used.[4][9] Subjects receive either this compound or Esomeprazole for a set period (e.g., 5 days). This is followed by a "wash-out" period of at least 10-14 days before they are "crossed over" to the other treatment arm.[2][9]
-
Drug Administration: Drugs are administered once daily, often before a standardized meal.[2]
-
pH Measurement: A pH monitoring system with an antimony electrode is passed transnasally into the stomach. The pH is recorded continuously for 24-hour periods at baseline (Day 0), on the first day of treatment (Day 1), and at steady-state (Day 5).[4]
-
Data Analysis: Key parameters include the median intragastric pH over 24 hours and the percentage of time the pH remains above a clinically relevant threshold, such as 4.0.[4][2]
Caption: Typical workflow for a human crossover pharmacodynamic study.
Protocol 2: In Vitro CYP450 Inhibition Assay
This preclinical assay determines the potential of a drug to inhibit specific CYP enzymes.
-
System Preparation: Human liver microsomes, which contain a mixture of CYP enzymes, or recombinant human CYP enzymes (e.g., CYP2C19) expressed in a cell line are used as the enzyme source.[8]
-
Incubation: The enzyme system is incubated with a specific probe substrate (a compound known to be metabolized by the target enzyme) and varying concentrations of the inhibitor drug (e.g., Esomeprazole or this compound).[8]
-
Analysis: After a set incubation time, the reaction is stopped. The amount of metabolite produced from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Data Calculation: The rate of metabolite formation is measured at each inhibitor concentration. These data are then used to calculate the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximal inhibition.
Summary and Conclusion
Both this compound and Esomeprazole are highly effective inhibitors of the gastric proton pump. Preclinical and clinical data reveal key differences that may influence drug selection in a research or clinical context:
-
Pharmacodynamics: In human studies, Esomeprazole (40 mg) demonstrates more potent and sustained acid suppression compared to this compound (20 mg), as measured by the duration of time intragastric pH is maintained above 4.0.[4][2]
-
Activation: this compound's higher pKa suggests a faster chemical activation, though the clinical significance on the onset of action is debated.[5]
-
Metabolism: this compound's significant non-enzymatic metabolic pathway makes it less susceptible to the influence of CYP2C19 genetic polymorphisms, resulting in more consistent pharmacokinetics across populations compared to Esomeprazole.[6][7]
-
Drug Interaction Potential: In vitro data suggest this compound has a lower inhibitory potential on CYP2C19 than Esomeprazole, which may be relevant when considering co-administration with other drugs metabolized by this enzyme.[8]
For drug development professionals, the choice between these agents may be guided by the therapeutic goal. Esomeprazole offers superior acid suppression, which may be beneficial in severe erosive esophagitis. This compound's predictable metabolism offers an advantage in providing consistent efficacy across diverse patient populations, potentially reducing inter-individual variability in clinical trials.
References
- 1. turkjgastroenterol.org [turkjgastroenterol.org]
- 2. Intra-gastric pH following single oral administrations of this compound and esomeprazole: double-blind cross-over comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastric acid control with esomeprazole, lansoprazole, omeprazole, pantoprazole, and this compound: a five-way crossover study. [vivo.weill.cornell.edu]
- 4. jebmh.com [jebmh.com]
- 5. This compound and esomeprazole in mild-to-moderate erosive gastroesophageal reflux disease: A comparative study of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Differences in Pharmacometrics of this compound between Genders via Population Pharmacokinetic–Pharmacodynamic Modeling [mdpi.com]
- 8. Comparison of inhibitory effects of the proton pump-inhibiting drugs omeprazole, esomeprazole, lansoprazole, pantoprazole, and this compound on human cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, 20 mg, or esomeprazole, 20 mg, on 24-h intragastric pH and serum gastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Effects of Proton Pump Inhibitors on Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Proton pump inhibitors (PPIs) are a class of drugs widely used to reduce gastric acid production. Their metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1] Consequently, there is a potential for drug-drug interactions when PPIs are co-administered with other medications that are also metabolized by these enzymes. Understanding the differential inhibitory effects of various PPIs on specific CYP isoenzymes is crucial for predicting and mitigating these interactions during drug development and clinical practice.
This guide provides a comprehensive comparison of the inhibitory effects of five commonly used PPIs—omeprazole, esomeprazole, lansoprazole, pantoprazole, and rabeprazole—on the major drug-metabolizing CYP enzymes. The information is compiled from in vitro studies and presented to aid in the assessment of potential drug-drug interactions.
Quantitative Comparison of PPI-Mediated CYP Inhibition
The inhibitory potential of PPIs on various CYP isoenzymes is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the reported Ki and IC50 values for different PPIs against CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Lower values indicate a more potent inhibition.
| PPI | CYP Isoenzyme | Inhibition Constant (Ki) µM | IC50 (µM) |
| Omeprazole | CYP2C9 | - | >50 |
| CYP2C19 | 2 - 6[2][3] | ~7.0[4] | |
| CYP2D6 | - | >200[2][3] | |
| CYP3A4 | - | >50 | |
| Esomeprazole | CYP2C9 | 82[5] | - |
| CYP2C19 | ~8[2][3] | 3.7[4] | |
| CYP2D6 | - | >200[2] | |
| CYP3A4 | - | >50 | |
| Lansoprazole | CYP2C9 | - | >50 |
| CYP2C19 | 0.4 - 1.5[2][3] | 0.73[4] | |
| CYP2D6 | - | >200[2][3] | |
| CYP3A4 | - | >50 | |
| Pantoprazole | CYP2C9 | 6[2][3] | - |
| CYP2C19 | 14 - 69[2][3] | ≥ 25[4] | |
| CYP2D6 | - | >200[2][3] | |
| CYP3A4 | 22[2][3] | - | |
| This compound | CYP2C9 | 51[5] | - |
| CYP2C19 | 17 - 21[2][3] | ≥ 25[4] | |
| CYP2D6 | - | >200[2] | |
| CYP3A4 | - | >50 |
Experimental Protocols for Assessing CYP Inhibition
The following is a generalized protocol for determining the inhibitory effects of PPIs on CYP enzymes in vitro, based on methodologies described in the cited literature.[2][3][6][7]
Materials and Reagents:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes
-
Proton pump inhibitors (test compounds)
-
CYP-specific probe substrates (e.g., diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Experimental Procedure:
-
Preparation of Incubation Mixtures: A series of incubation mixtures are prepared in microcentrifuge tubes or a 96-well plate. Each mixture contains a specific concentration of the PPI, human liver microsomes or recombinant CYP enzyme, and phosphate buffer.
-
Pre-incubation (for time-dependent inhibition studies): For assessing time-dependent inhibition, the mixture of PPI and microsomes is pre-incubated with the NADPH regenerating system for a defined period (e.g., 30 minutes) to allow for potential metabolic activation of the inhibitor.
-
Initiation of the Reaction: The enzymatic reaction is initiated by adding the CYP-specific probe substrate to the incubation mixture.
-
Incubation: The reaction mixtures are incubated at 37°C for a specific time, which is kept within the linear range of metabolite formation.
-
Termination of the Reaction: The reaction is stopped by adding a quenching solution, typically cold acetonitrile or methanol, which may also contain an internal standard for analytical purposes.
-
Sample Processing: The quenched samples are centrifuged to pellet the protein. The supernatant is then transferred for analysis.
-
LC-MS/MS Analysis: The formation of the specific metabolite of the probe substrate is quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of metabolite formation in the presence of the PPI is compared to the control (without the PPI). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model. The Ki value can be determined by performing the experiment at multiple substrate concentrations and analyzing the data using graphical methods like the Dixon plot or non-linear regression analysis.
Visualizing Inhibition Mechanisms and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanisms of CYP inhibition and a typical experimental workflow.
References
- 1. medium.com [medium.com]
- 2. bioivt.com [bioivt.com]
- 3. researchgate.net [researchgate.net]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Rabeprazole's Efficacy in Bile Reflux Oesophagitis: A Comparative Analysis in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of rabeprazole versus other proton pump inhibitors (PPIs) in mitigating oesophageal damage in rat models of bile reflux oesophagitis. While direct comparative studies are limited, this document synthesizes available data from individual studies to offer insights into the relative performance of these agents. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways to support research and drug development efforts in this field.
Comparative Efficacy of PPIs on Oesophageal Injury
The following table summarizes the quantitative data on the efficacy of this compound and omeprazole in reducing oesophageal lesions in rat models of surgically induced bile reflux oesophagitis. It is important to note that the experimental models, while similar in their aim to induce bile reflux, have methodological differences that may influence the results.
| Proton Pump Inhibitor | Dosage | Duration of Treatment | Macroscopic Ulcer Score (Mean ± SD) | Microscopic Ulcer Length (mm, Mean ± SD) | Reduction in COX-2 Expression | Bile Acid in Oesophageal Lumen (nmol, Mean ± SD) | Reference |
| This compound | 30 mg/kg/day, i.p. | 2 weeks | Significantly lower than control | 5 ± 1 (vs. 8 ± 1 in control) | Significantly decreased compared to control | 45 ± 5 (vs. 175 ± 50 in control) | [Hashimoto N, 2015][1][2][3][4][5][6][7] |
| Omeprazole | 20 mg/kg, p.o. | 14 days | - | Significantly reduced compared to reflux group | - | - | [Zamora Rodriguez ZB et al., 2018][8] |
Note: A direct comparison is challenging due to differences in the surgical models of bile reflux oesophagitis and routes of drug administration. The study on omeprazole did not provide specific quantitative values for ulcer scores but reported a significant reduction.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. The following sections outline the experimental protocols used in the key studies cited.
This compound Efficacy Study Protocol (Hashimoto N, 2015)
-
Animal Model: 8-week-old male Wistar rats.
-
Induction of Bile Reflux Oesophagitis: A total gastrectomy with oesophagoduodenostomy was performed to induce the reflux of biliary and pancreatic juice into the oesophagus.[1][2][4][5][6][7]
-
Treatment Groups:
-
Sham-operated group.
-
Control group (saline administration) (n=8).
-
This compound-treated group (30 mg/kg per day, intraperitoneally) (n=8).
-
-
Treatment Duration: 2 weeks, starting on the 7th postoperative day.[1][2][4][5][6][7]
-
Efficacy Assessment (at day 21 post-operation):
-
Macroscopic and Microscopic Evaluation: The oesophagus was examined for ulcers, and the length of microscopic ulcers was measured.
-
Immunohistochemistry: Expression of cyclooxygenase-2 (COX-2) in the oesophageal mucosa was assessed.[1][2][4][5][6][7]
-
Biochemical Analysis: The concentration of bile acid in the oesophageal lumen and the common bile duct was measured.[1][2][4][5][6][7]
-
Omeprazole Efficacy Study Protocol (Zamora Rodriguez ZB et al., 2018)
-
Animal Model: Male Wistar rats.
-
Induction of Bile Reflux Oesophagitis: Duodeno-oesophageal reflux was surgically induced.
-
Treatment Groups:
-
Negative control group.
-
Positive control group (duodeno-oesophageal reflux).
-
Omeprazole-treated group (20 mg/kg, orally).
-
-
Treatment Duration: 14 days after the induction of reflux.[8]
-
Efficacy Assessment:
-
Macroscopic Evaluation: Oesophageal lesion index was determined.
-
Histological Evaluation: A histological score of oesophageal damage was assigned.
-
Biochemical Analysis: Malondialdehyde (MDA) content in the oesophagus was measured as a marker of oxidative stress.[8]
-
Signaling Pathways in Bile Reflux Oesophagitis
Bile acids, in conjunction with gastric acid, are known to induce oesophageal mucosal injury through the activation of inflammatory signaling pathways. Proton pump inhibitors, beyond their acid-suppressing effects, are thought to mitigate this damage by modulating these pathways.
Bile Acid-Induced Inflammatory Cascade
Bile acids can penetrate oesophageal epithelial cells, particularly in an acidic environment, and trigger a cascade of inflammatory events. This involves the activation of transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines and enzymes such as COX-2.
Caption: Bile acid-induced inflammatory pathway in oesophagitis and the inhibitory role of PPIs.
Experimental Workflow for Evaluating PPI Efficacy
The general workflow for assessing the efficacy of PPIs in a rat model of bile reflux oesophagitis involves several key steps, from the surgical induction of the condition to the final analysis of oesophageal tissue.
Caption: A generalized experimental workflow for preclinical evaluation of PPIs in rat models.
Concluding Remarks
The available evidence from rat models suggests that this compound is effective in mitigating the pathological changes associated with bile reflux oesophagitis.[1][2][3][4][5][6][7] Its therapeutic effects appear to extend beyond acid suppression to include the modulation of inflammatory pathways, as evidenced by the reduction in COX-2 expression.[1][2][4][5][6][7] While data for a direct comparison with other PPIs in a standardized bile reflux model is not yet available, the findings from individual studies on agents like omeprazole also indicate a protective effect against oesophageal mucosal damage.[8]
For future research, head-to-head comparative studies employing a consistent, surgically-induced bile reflux model are warranted to definitively establish the relative efficacy of different PPIs. Such studies would be invaluable for guiding the development of more targeted and effective therapies for bile reflux-related oesophageal disorders. Further investigation into the specific molecular mechanisms by which each PPI modulates inflammatory and oxidative stress pathways will also be crucial for optimizing treatment strategies.
References
- 1. Role of bile acids, prostaglandins and COX inhibitors in chronic esophagitis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of cyclooxygenase 2 and microsomal prostaglandin E synthase 1 in rat acid reflux oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Factors regulating nuclear factor-kappa B activation in esophageal cancer cells: Role of bile acids and acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastroesophageal reflux might cause esophagitis through a cytokine-mediated mechanism rather than caustic acid injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastroesophageal reflux activates the NF-κB pathway and impairs esophageal barrier function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 8. interesjournals.org [interesjournals.org]
A Head-to-Head Look at Two Proton Pump Inhibitors: Comparative Pharmacokinetics of Rabeprazole and Lansoprazole in Animal Models
In the landscape of gastric acid suppressants, rabeprazole and lansoprazole stand out as widely utilized proton pump inhibitors (PPIs). Understanding their distinct pharmacokinetic profiles is paramount for researchers and drug development professionals in optimizing therapeutic strategies. This guide provides an objective comparison of the pharmacokinetics of this compound and lansoprazole based on available data from animal studies, primarily focusing on research conducted in Sprague-Dawley rats.
Data Presentation: Pharmacokinetic Parameters in Sprague-Dawley Rats
The following table summarizes the key pharmacokinetic parameters of orally administered this compound and lansoprazole in Sprague-Dawley rats, extracted from independent studies.
| Pharmacokinetic Parameter | This compound (20 mg/kg) | Lansoprazole (15 mg/kg/day) |
| Cmax (Maximum Plasma Concentration) | ~454 ng/mL | 2050 ± 1030 ng/mL (Day 1) |
| Tmax (Time to Maximum Plasma Concentration) | ~4.0 hours | Not explicitly stated |
| AUC (Area Under the Curve) | ~1323 ng·h/mL | 3030 ± 1360 ng·h/mL (Day 1) |
| Half-life (t½) | ~1.5 hours | Not explicitly stated |
Disclaimer: The data presented above is compiled from separate studies and is intended for comparative purposes only. Direct comparison should be made with caution due to potential differences in experimental protocols, including the age and sex of the animals, formulation of the administered drug, and specific analytical methods used.
Experimental Protocols
To ensure transparency and aid in the critical evaluation of the presented data, the following sections detail the typical experimental methodologies employed in pharmacokinetic studies of this compound and lansoprazole in rats.
Animal Models and Drug Administration
-
Animal Species: Sprague-Dawley rats are a commonly used strain in pharmacokinetic studies due to their well-characterized physiology and genetics.
-
Housing and Acclimatization: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. An acclimatization period is allowed before the commencement of the study to minimize stress-related physiological changes.
-
Drug Administration: For oral pharmacokinetic studies, the drugs are often administered via oral gavage.[1][2][3][4][5] This technique involves the direct delivery of a precise volume of the drug formulation into the stomach using a specialized tube, ensuring accurate dosing.[1][2][3][4][5] The volume administered is calculated based on the animal's body weight.[3]
Blood Sampling and Plasma Analysis
-
Blood Collection: Blood samples are collected at predetermined time points after drug administration to characterize the absorption, distribution, metabolism, and excretion phases. Common sampling sites in rats include the tail vein or jugular vein.
-
Plasma Preparation: Collected blood is typically treated with an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma, which is the matrix used for drug concentration analysis.
-
Bioanalytical Method (LC-MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity, selectivity, and accuracy.[6][7][8][9][10][11][12][13][14]
-
Sample Preparation: This usually involves a protein precipitation step to remove interfering proteins from the plasma sample, followed by liquid-liquid extraction or solid-phase extraction to isolate the drug of interest.[6][7][8][9][11][12][13]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the drug is separated from other components based on its physicochemical properties as it passes through a chromatographic column.[6][7][8][9][10][11][12][13][14]
-
Mass Spectrometric Detection: The separated drug is then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the drug and its fragments, allowing for precise and sensitive quantification.[6][7][8][9][10][11][12][13][14]
-
Mandatory Visualization
Metabolic Pathways of this compound and Lansoprazole
The metabolism of both this compound and lansoprazole is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[15][16][17][18][19] The following diagram illustrates the key metabolic pathways for both drugs.
Caption: Metabolic pathways of this compound and lansoprazole via CYP450 enzymes.
Experimental Workflow for a Typical Oral Pharmacokinetic Study in Rats
The following diagram outlines the key steps involved in a standard in-vivo pharmacokinetic study in rats.
Caption: Workflow of an oral pharmacokinetic study in rats.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Pharmacokinetic Evaluation of the Equivalency of Gavage, Dietary, and Drinking Water Exposure to Manganese in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective analysis of lansoprazole in rat plasma by LC-MS/MS: Application to a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, this compound and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsr.com [ijpsr.com]
- 15. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 17. go.drugbank.com [go.drugbank.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Rabeprazole
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of active pharmaceutical ingredients like Rabeprazole is paramount. This guide provides essential, immediate safety protocols and logistical plans to ensure a secure laboratory environment. Adherence to these procedural steps will mitigate risks and support the integrity of your research.
This compound Sodium is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Following established safety protocols is therefore not merely a recommendation but a critical component of laboratory best practices.
Personal Protective Equipment (PPE)
A foundational aspect of safe handling involves the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound to minimize exposure and prevent accidental contact.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can lead to irritation.[1][2] |
| Respiratory Protection | NIOSH-approved respirator. | Necessary when ventilation is inadequate or when handling fine powders to prevent respiratory tract irritation.[1][2][3] |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination.[4] |
Operational Plan: A Step-by-Step Protocol for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Gather Materials: Before starting, ensure all necessary PPE and handling equipment are available.
2. Handling:
-
Avoid Dust Generation: Minimize the creation of dust when handling the solid form of this compound.[4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][4]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[2][3]
3. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Conditions: Store at room temperature, away from excess heat and moisture.[5] Protect from moisture as the substance can be decomposed by it.[4]
Emergency Procedures: Immediate First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash skin with plenty of soap and water. If irritation persists, seek medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Disposal Method: The substance should be disposed of at an approved waste disposal plant.[2] Do not allow the product to enter drains.[1]
Safe Handling Workflow for this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
